1-carbamimidoyl-2-methylguanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1609-00-3 |
|---|---|
Formule moléculaire |
C3H9N5 |
Poids moléculaire |
115.14 g/mol |
Nom IUPAC |
1-carbamimidoyl-2-methylguanidine |
InChI |
InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) |
Clé InChI |
JLPWQEHTPOFCPG-UHFFFAOYSA-N |
SMILES isomérique |
CN/C(=N\C(=N)N)/N |
SMILES canonique |
CN=C(N)N=C(N)N |
Autres numéros CAS |
1609-00-3 |
Origine du produit |
United States |
Foundational & Exploratory
Introduction: The Significance of 1-Carbamimidoyl-2-methylguanidine
An In-depth Technical Guide to the Synthesis of 1-Carbamimidoyl-2-methylguanidine (Metformin)
For Researchers, Scientists, and Drug Development Professionals
This compound, known widely by its non-proprietary name Metformin, stands as a cornerstone in the management of type 2 diabetes.[1] Its chemical name, N,N-Dimethylimidodicarbonimidic diamide, describes a biguanide structure that has been a subject of chemical synthesis since the 1920s.[2][3] As the most prescribed oral antihyperglycemic agent, understanding its synthesis is crucial for pharmaceutical chemists and researchers involved in drug development and manufacturing.[1][4] This guide provides a comprehensive technical overview of the predominant synthesis pathways, the underlying chemical principles, and detailed experimental protocols, grounded in authoritative scientific literature.
Core Synthesis Strategy: Retrosynthetic Analysis
A retrosynthetic approach to this compound hydrochloride reveals a logical and efficient synthetic route. The primary disconnection occurs at the C-N bond linking the dimethylamino group to the biguanide backbone. This identifies dimethylamine and a cyanoguanidine (dicyandiamide) moiety as the key synthons, representing the most direct and industrially favored pathway for its construction.[5]
Caption: Retrosynthetic analysis of Metformin.
The Primary Industrial Pathway: Dicyandiamide and Dimethylamine
The most prevalent and economically viable synthesis of this compound involves the direct reaction of dicyandiamide (2-cyanoguanidine) with dimethylamine, typically in the form of its hydrochloride salt.[2][6][7] This single-step process is robust, high-yielding, and adaptable to various reaction conditions.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile group in dicyandiamide. The use of dimethylamine hydrochloride is crucial; it is proposed that the more basic dicyandiamide deprotonates the dimethylammonium ion, liberating the free dimethylamine to initiate the nucleophilic attack.[5] A subsequent proton transfer yields the final, stable biguanide structure, which precipitates as the hydrochloride salt.[5]
Caption: Primary synthesis pathway of Metformin HCl.
Methodological Variations and Causality
While the core reactants remain consistent, the conditions under which they are combined significantly influence reaction efficiency, purity, and environmental impact.
-
Solvent-Based Methods: The reaction is frequently performed in a high-boiling organic solvent.
-
Rationale: The solvent acts as a medium for heat transfer, ensuring a uniform reaction temperature and facilitating mixing of the reactants.[8]
-
Common Solvents: Toluene and xylene are traditionally used, allowing the reaction to be conducted at reflux temperatures required for the activation of the nitrile group.[2][3] Other solvents like N,N-dimethylformamide (DMF) have also been employed.[9] The choice of solvent can impact product isolation; for instance, using an organic solvent in which the product, Metformin HCl, is insoluble allows for direct precipitation and easier separation.[10]
-
-
Solvent-Free (Melt) Synthesis: This approach involves heating the solid reactants (dicyandiamide and dimethylamine hydrochloride) directly above their melting points without a solvent.
-
Heating Techniques:
-
Conventional Heating: Standard heating mantles are used to bring the reaction mixture to temperatures between 100-160°C.[6][11] This method is effective but can lead to localized overheating, potentially increasing the formation of impurities.[11]
-
Microwave Irradiation: A more modern and efficient technique involves microwave heating. Microwaves directly heat the reactants, leading to a more uniform temperature profile throughout the mixture.[11][12]
-
Causality: The uniform heating provided by microwaves reduces the formation of temperature-dependent byproducts, thereby increasing the purity of the final product.[11][12] This method can also dramatically reduce reaction times from hours to minutes.[6]
-
Comparative Data on Synthesis Conditions
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional | Toluene | Reflux | - | 96 | [2] |
| Conventional | Xylene | Reflux | - | 47 | [3] |
| High Pressure | Organic Solvent | 120-140 | 1-2 h | >90 | [10] |
| Microwave | None (Melt) | 100-160 | - | High | [11][12] |
| Microwave (TLC) | Ethanol | MWI (540W) | 5 min | 92 | [6] |
Detailed Experimental Protocols
The following protocols represent common methodologies for the synthesis of this compound hydrochloride.
Protocol 1: Solvent-Based Synthesis with Conventional Heating
This protocol is adapted from established literature procedures.[2]
Materials:
-
Dimethylamine hydrochloride
-
Dicyandiamide (2-cyanoguanidine)
-
Toluene
-
Hydrochloric Acid (if preparing the salt in situ)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add equimolar quantities of dimethylamine hydrochloride and dicyandiamide.
-
Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Reaction Completion: Maintain the reflux until the starting materials are consumed. Upon heating, the reactants will dissolve and then the product will begin to precipitate.
-
Isolation: Cool the reaction mixture to room temperature. The product, N,N-dimethylimidodicarbonimidic diamide hydrochloride (Metformin HCl), will precipitate out of the solution.[2]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold toluene or another non-polar solvent to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain the final compound. A yield of approximately 96% can be expected.[2]
Protocol 2: Purification by Recrystallization
Crude Metformin HCl can be further purified to pharmaceutical grade.[14]
Materials:
-
Crude Metformin HCl
-
80% Ethanol in water
-
Activated Carbon
Procedure:
-
Dissolution: Dissolve the crude Metformin HCl in a minimal amount of hot purified water.[14]
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes to remove colored impurities.[14]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Add 80% ethanol to the hot filtrate and allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.[14]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for Metformin HCl synthesis.
Conversion to the Free Base
For certain applications or the synthesis of different salt forms, Metformin hydrochloride must be converted to its highly alkaline free base, this compound.[15]
Protocol 3: Preparation of Metformin Free Base This procedure uses a strong base to deprotonate the hydrochloride salt.[15]
-
Base Preparation: Prepare a solution of sodium ethoxide in situ by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: Add fine crystals of Metformin hydrochloride in portions to the sodium ethoxide solution. The sodium ethoxide acts as a strong base, deprotonating the Metformin hydrochloride.
-
Isolation: The Metformin free base (1,1-Dimethylbiguanide) will precipitate as a white solid.[15]
-
Purification: The precipitate is collected and purified to be used in subsequent reactions, such as the synthesis of Metformin hydrosulfide by reacting it with H₂S.[15][16]
Conclusion
The synthesis of this compound (Metformin) is dominated by a straightforward and efficient reaction between dicyandiamide and dimethylamine hydrochloride. While the fundamental chemistry has been established for decades, modern advancements, particularly the use of microwave irradiation and solvent-free conditions, offer significant improvements in purity, reaction time, and environmental sustainability. The choice of methodology—whether a traditional solvent-based reflux or a modern melt synthesis—allows chemists to tailor the process based on scale, available equipment, and green chemistry objectives. A thorough understanding of these pathways, coupled with robust purification techniques, is essential for the consistent and high-quality production of this vital pharmaceutical agent.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 6. New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. CN102516130A - Preparation method of metformin hydrochloride - Google Patents [patents.google.com]
- 10. CN112028795A - Synthesis method of metformin hydrochloride - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. BR112022001392A2 - Method for preparing metformin hydrochloride - Google Patents [patents.google.com]
- 13. CN111689876A - Green recovery process of metformin hydrochloride distillation residue - Google Patents [patents.google.com]
- 14. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-Carbamimidoyl-2-methylguanidine (Metformin)
Introduction
1-Carbamimidoyl-2-methylguanidine, a molecule more ubiquitously recognized in the pharmaceutical realm as Metformin, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its enduring prevalence in clinical practice is a testament to a robust efficacy profile, favorable safety, and a deepening understanding of its multifaceted mechanism of action.[3][4][5] This technical guide provides a comprehensive exploration of the fundamental physicochemical properties of Metformin, offering insights for researchers, scientists, and drug development professionals. Beyond a mere tabulation of data, this document delves into the experimental rationale and methodologies that underpin these key characteristics, fostering a deeper appreciation for the molecule's behavior in both laboratory and physiological settings.
Molecular Structure and Chemical Identity
Metformin belongs to the biguanide class of compounds, characterized by a unique arrangement of guanidine moieties.[6] Its structure imparts a strong basicity, a feature that is central to its physicochemical and pharmacological properties.
Chemical Name: this compound Synonyms: Metformin, N,N-Dimethylimidodicarbonimidic diamide Molecular Formula: C₄H₁₁N₅ Molecular Weight: 129.16 g/mol [7]
The hydrochloride salt, Metformin HCl (C₄H₁₁N₅·HCl, MW: 165.62 g/mol ), is the overwhelmingly common form utilized in pharmaceutical formulations due to its enhanced stability and solubility.[8][9]
Physicochemical Properties
A thorough understanding of a drug's physicochemical properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic profile. The key properties of Metformin are summarized below, followed by detailed discussions and experimental protocols.
| Property | Value | Source(s) |
| pKa | 2.8, 11.5 | [4] |
| logP (Octanol-Water Partition Coefficient) | -2.6 | [6] |
| Aqueous Solubility | Freely soluble in water | [8][9] |
| Melting Point (as HCl salt) | 223-226 °C | [9][10][11] |
| Appearance (as HCl salt) | White crystalline powder | [9][12] |
Acidity and Basicity (pKa)
The pKa values of Metformin, 2.8 and 11.5, indicate that it is a strong base.[4] At physiological pH (around 7.4), Metformin exists almost exclusively as a hydrophilic cation.[4] This ionization state is a critical determinant of its low lipid membrane permeability and its absorption, distribution, and excretion characteristics.
The pKa of Metformin can be reliably determined using potentiometric titration, a method that monitors pH changes in a solution upon the addition of a titrant.
Principle: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. By titrating a solution of Metformin with a strong acid or base and monitoring the pH, the inflection points in the titration curve can be used to determine the pKa values.
Materials and Equipment:
-
Metformin Hydrochloride reference standard
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (deionized or distilled)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of Metformin HCl and dissolve it in 50 mL of high-purity water.
-
Titration with NaOH: Place the solution on a stir plate and immerse the calibrated pH electrode. Begin stirring gently.
-
Add 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume will show peaks at the equivalence points.
Causality: The choice of potentiometric titration is based on its accuracy and direct measurement of the compound's buffering capacity at different pH values. The use of standardized acid and base solutions ensures the precision of the determined pKa.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value, such as Metformin's -2.6, signifies its high hydrophilicity.[6] This property explains its limited passive diffusion across cell membranes and its reliance on specific transporters for absorption and cellular uptake.
The traditional shake-flask method provides a direct measure of a compound's partitioning between two immiscible phases.
Principle: A solution of the compound is prepared in one phase (e.g., water) and then mixed with an equal volume of the immiscible phase (n-octanol). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Materials and Equipment:
-
Metformin Hydrochloride reference standard
-
n-Octanol (pre-saturated with water)
-
High-purity water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of Metformin HCl in the water phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the Metformin solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of Metformin using a validated analytical method (e.g., UV spectrophotometry at λmax ≈ 233 nm or HPLC).[3]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation should also be performed to ensure that the total amount of Metformin recovered from both phases is close to the initial amount.
Solubility
Metformin hydrochloride is described as freely soluble in water.[8][9] This high aqueous solubility is advantageous for oral drug formulation, as it facilitates dissolution in the gastrointestinal tract.
This method determines the saturation solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials and Equipment:
-
Metformin Hydrochloride reference standard
-
High-purity water
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of Metformin HCl to a series of vials containing a known volume of water.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it gravimetrically with the solvent, and determine the concentration of Metformin using a validated analytical method.
-
Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).
Causality: Using a thermostatically controlled environment is crucial as solubility is temperature-dependent. Ensuring an excess of solid material is present throughout the experiment guarantees that the solution is saturated at equilibrium.
Synthesis of this compound Hydrochloride
The industrial synthesis of Metformin HCl is a well-established process, typically involving the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[13][14]
Reaction Scheme
Caption: Synthesis of Metformin HCl from Dimethylamine HCl and Dicyandiamide.
This protocol outlines a general procedure for the synthesis of Metformin HCl.
Materials and Equipment:
-
Dimethylamine hydrochloride
-
Dicyandiamide
-
High-boiling point solvent (e.g., xylene or a solvent-free melt)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide. If using a solvent, add it to the flask.
-
Heating: Heat the mixture with stirring to a temperature typically between 120-160 °C.[14][15] The reaction is often carried out under reflux if a solvent is used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the crude product by filtration.
-
Purification: Purify the crude Metformin HCl by recrystallization from a suitable solvent like ethanol or methanol to obtain a white crystalline solid.
-
Drying: Dry the purified product under vacuum.
Causality: The use of the hydrochloride salt of dimethylamine is crucial as the reaction is acid-catalyzed.[13] Heating provides the necessary activation energy for the nucleophilic attack of dimethylamine on the nitrile carbon of cyanoguanidine. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quantity of Metformin.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Metformin.
-
¹H NMR: The ¹H NMR spectrum of Metformin HCl in D₂O typically shows a characteristic singlet for the two equivalent methyl groups around 2.9-3.0 ppm.[16][17] The exchangeable protons of the amine and imine groups may be observed in non-deuterated solvents like DMSO-d₆.
-
¹³C NMR: The ¹³C NMR spectrum in D₂O shows signals for the methyl carbons and the two distinct carbons of the biguanide backbone.[14]
Vibrational spectroscopy provides information about the functional groups present in the molecule.
-
IR Spectrum: The IR spectrum of Metformin HCl exhibits characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C=N and C-N stretching vibrations (in the 1500-1650 cm⁻¹ region).[18][19]
-
Raman Spectrum: FT-Raman spectroscopy complements the IR data, providing information on the non-polar bonds and the overall molecular skeleton.
Chromatographic Analysis
Chromatographic methods are central to the quantitative analysis of Metformin in pharmaceutical formulations and biological matrices.
Reverse-phase HPLC with UV detection is the most common method for the assay of Metformin HCl.[6][7][20]
Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. Metformin, being polar, typically has a short retention time.
Caption: Workflow for the HPLC assay of Metformin HCl in tablets.
Typical HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier like acetonitrile or methanol.[7][8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 233 nm[3]
-
Temperature: Ambient
Causality: The choice of a C18 column and a polar mobile phase is standard for reverse-phase chromatography of polar analytes. The acidic pH of the mobile phase ensures that Metformin remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. UV detection at the λmax of Metformin provides high sensitivity.
LC-MS/MS is the gold standard for the quantification of Metformin in biological fluids due to its high sensitivity and selectivity.[21][22][23]
Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and a specific product ion is monitored, providing a high degree of specificity.
Conclusion
The physicochemical properties of this compound (Metformin) are intrinsically linked to its structure and are pivotal to its formulation, analytical characterization, and pharmacokinetic profile. Its high polarity, conferred by the biguanide structure, dictates its solubility, lipophilicity, and reliance on transport-mediated processes for biological activity. The robust and well-characterized analytical methods available ensure the quality and efficacy of this vital medication. This guide has provided a detailed overview of these properties and the experimental methodologies used for their determination, offering a valuable resource for professionals in the pharmaceutical sciences.
References
- 1. Evaluation of metformin hydrochloride in Wistar rats by FTIR-ATR spectroscopy: A convenient tool in the clinical study of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of metformin hydrochloride (2017) | Mo Qianqian [scispace.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijrpr.com [ijrpr.com]
- 7. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]
- 10. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 11. ijcrt.org [ijcrt.org]
- 12. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 14. mdpi.com [mdpi.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. chemclassjournal.com [chemclassjournal.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
1-carbamimidoyl-2-methylguanidine mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-carbamimidoyl-2-methylguanidine (Metformin)
Abstract
This compound, universally known as metformin, stands as a cornerstone in the management of type 2 diabetes.[1][2] Its therapeutic success has spurred extensive research into its molecular mechanisms, revealing a complex and multifaceted mode of action that extends beyond glycemic control to areas like cancer and aging.[1][3] This technical guide provides a comprehensive exploration of the in vitro mechanisms of metformin, with a focus on its primary molecular targets and the subsequent cellular signaling cascades. We will delve into the intricacies of mitochondrial bioenergetics, the central role of AMP-activated protein kinase (AMPK), the regulation of hepatic gluconeogenesis, the enhancement of peripheral glucose uptake, and the antiproliferative effects observed in cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of metformin's cellular activities to inform further investigation and therapeutic innovation.
Introduction: Deconstructing a Complex Mechanism
Metformin's journey from a synthesized guanidine derivative to the world's most prescribed oral antidiabetic agent has been paralleled by an equally long and winding path to understanding its precise mechanism of action.[2][3] While its principal clinical effect is the reduction of hepatic glucose production, the underlying molecular events have been a subject of intense debate.[1][2][4] A critical point of contention revolves around the concentrations of metformin used in in vitro studies, which often far exceed the therapeutic plasma concentrations observed in patients (micromolar range).[1][2][4][5] This guide will navigate these complexities, presenting the current understanding of metformin's in vitro actions while maintaining a critical perspective on the physiological relevance of the experimental conditions.
The Mitochondrion: Metformin's Primary Powerhouse Target
The preponderance of evidence points to the mitochondrion as the primary subcellular target of metformin. Its effects on cellular energy metabolism are central to its therapeutic actions.
Inhibition of Mitochondrial Respiratory Chain Complex I
A widely accepted, though debated, mechanism of metformin action is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[6][7][8][9] This inhibition curtails the oxidation of NADH to NAD+, reduces proton pumping across the inner mitochondrial membrane, and consequently decreases ATP synthesis.
-
Causality of Experimental Choice: Investigating Complex I inhibition is fundamental to understanding the energetic shift induced by metformin. By measuring oxygen consumption in intact cells or isolated mitochondria with specific substrates for different complexes, researchers can pinpoint the site of inhibition.
-
Self-Validating Protocol: A robust method to assess Complex I inhibition involves using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). By sequentially injecting substrates that feed electrons into different parts of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II), one can isolate the effect of metformin on Complex I-driven respiration. The specificity of the inhibition can be further validated by comparing it to the effects of a known Complex I inhibitor, such as rotenone.
Table 1: Representative Effects of Metformin on Mitochondrial Respiration
| Parameter | Control | Metformin (µM-mM) | Effect | Reference |
| Complex I-mediated OCR | High | Decreased | Inhibition of electron transport | [6][7][10] |
| Complex II-mediated OCR | High | Unchanged | Specificity for Complex I | [7] |
| ATP Production | Normal | Decreased | Reduced oxidative phosphorylation | [11] |
| AMP/ATP Ratio | Low | Increased | Altered cellular energy status | [11] |
Experimental Protocol: Assessing Metformin's Effect on Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Culture: Plate cells of interest (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Metformin Treatment: Treat the cells with varying concentrations of metformin for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as pyruvate and glutamine, and incubate the plate in a non-CO2 incubator.
-
Seahorse XF Analysis: Load the microplate into the Seahorse XF Analyzer. After baseline measurements, sequentially inject pharmacological agents to probe mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) and compare the metformin-treated groups to the control.
Inhibition of Mitochondrial Glycerophosphate Dehydrogenase (GPD2)
More recent evidence, particularly at clinically relevant metformin concentrations, points to the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2) as a key mechanism, especially in the liver.[12][13] GPD2 is a crucial enzyme in the glycerol-phosphate shuttle, which transports cytosolic NADH reducing equivalents into the mitochondria.
-
Causality of Experimental Choice: The inhibition of GPD2 provides a compelling explanation for the substrate-selective inhibition of gluconeogenesis (from lactate and glycerol) observed with metformin.[14] Measuring GPD2 activity directly in isolated mitochondria or assessing the metabolic consequences of its inhibition in intact cells can validate this mechanism.
AMP-Activated Protein Kinase (AMPK): The Central Energy Sensor
The inhibition of mitochondrial function by metformin leads to a decrease in the cellular energy charge, characterized by an increased AMP:ATP ratio.[11] This shift in the adenylate nucleotide pool is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[15][16]
Mechanism of AMPK Activation
Metformin's activation of AMPK is a direct consequence of the altered cellular energy status. The binding of AMP to the γ-subunit of AMPK allosterically activates the kinase and promotes its phosphorylation at Threonine 172 on the α-subunit by upstream kinases, most notably LKB1.[17]
Diagram: Metformin-Induced AMPK Activation Pathway
Caption: Metformin inhibits mitochondrial Complex I and GPD2, leading to decreased ATP production, an increased AMP:ATP ratio, and subsequent activation of AMPK.
Regulation of Hepatic Gluconeogenesis
The primary therapeutic effect of metformin in type 2 diabetes is the suppression of hepatic gluconeogenesis.[1][2][4] This is achieved through a combination of AMPK-dependent and AMPK-independent mechanisms.
AMPK-Dependent Inhibition
Activated AMPK phosphorylates and regulates several downstream targets to inhibit gluconeogenesis:
-
Transcriptional Repression: AMPK can phosphorylate transcription factors and co-activators, such as CRTC2 (CREB-regulated transcription coactivator 2), leading to their inactivation and reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[18][19]
-
Allosteric Regulation: AMPK can phosphorylate and inactivate enzymes involved in gluconeogenesis.
Redox-Dependent Inhibition
Metformin's inhibition of GPD2 leads to an accumulation of glycerol-3-phosphate and an increase in the cytosolic NADH/NAD+ ratio.[1][14] This altered redox state directly inhibits the conversion of lactate to pyruvate, a key step in gluconeogenesis from lactate.[14] This mechanism elegantly explains the substrate-selective inhibition of gluconeogenesis by metformin.[1][13][14]
Experimental Protocol: Measuring Glucose Production in Primary Hepatocytes
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rodents and culture them in appropriate media.
-
Metformin Treatment: Treat the hepatocytes with metformin at various concentrations for a defined period.
-
Gluconeogenesis Assay:
-
Wash the cells with glucose-free buffer.
-
Incubate the cells in a buffer containing gluconeogenic precursors such as lactate and pyruvate.
-
After a specific incubation time, collect the medium.
-
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit.
-
Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the results between metformin-treated and control groups.
Modulation of Peripheral Glucose Uptake
While the inhibition of hepatic gluconeogenesis is its primary action, metformin also enhances glucose uptake in peripheral tissues like skeletal muscle and adipocytes.[20][21]
AMPK-Mediated Glucose Uptake
In skeletal muscle, AMPK activation by metformin can promote the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[16]
A Novel Mechanism: SHIP2 Inhibition
Recent studies have identified a novel mechanism for metformin's effect on glucose uptake involving the inhibition of the lipid phosphatase SHIP2 (SH2 domain-containing inositol 5-phosphatase 2).[20][22][23] Metformin has been shown to directly bind to and inhibit the catalytic activity of SHIP2.[20][22][23] The inhibition of SHIP2 leads to enhanced insulin signaling and increased glucose uptake by promoting the translocation of GLUT4 to the cell surface.[20][22]
Diagram: Experimental Workflow for Assessing Glucose Uptake
Caption: A typical workflow for measuring radiolabeled glucose uptake in cultured cells to assess the effect of metformin.
Antiproliferative Mechanisms in Cancer Cells
There is a growing body of in vitro evidence demonstrating the antiproliferative effects of metformin across a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer.[3][5][24][25] These effects are often observed at higher, millimolar concentrations of metformin.[3][5]
AMPK-Dependent Inhibition of mTOR
A key mechanism underlying metformin's anticancer effects is the AMPK-dependent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[26][27] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell proliferation.[26]
Cell Cycle Arrest
In vitro studies have shown that metformin can induce cell cycle arrest, primarily at the G0/G1 phase.[3][5] This is often associated with a reduction in the levels of cyclin D1, a key regulator of the G1/S phase transition.[3][25]
Conclusion
The in vitro mechanism of action of this compound is a complex interplay of mitochondrial inhibition, altered cellular energy sensing, and the modulation of key metabolic and signaling pathways. While the inhibition of mitochondrial Complex I and the subsequent activation of AMPK are central tenets, emerging evidence for the role of GPD2 and SHIP2 inhibition provides a more nuanced understanding of its therapeutic effects. The discrepancy between in vitro and in vivo effective concentrations remains a critical area of investigation. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapies that harness the pleiotropic benefits of this remarkable molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular and Molecular Mechanisms of Metformin Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. endocrine.org [endocrine.org]
- 5. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies [mdpi.com]
- 6. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metformin inhibits mitochondrial permeability transition and cell death: a pharmacological in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin suppresses gluconeogenesis by inhibiting mitochondrial glycerophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular mechanism of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Power of N-methylimidodicarbonimidic Diamide (Metformin): A Technical Guide to its Biological Activity
Introduction: Beyond Glycemic Control
N-methylimidodicarbonimidic diamide, more commonly known as metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Its reputation as a safe, effective, and economical oral hypoglycemic agent is well-established.[3][4] However, a burgeoning body of evidence has illuminated a far more complex and fascinating biological activity profile, extending its therapeutic potential well beyond its initial indication.[5][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the multifaceted mechanisms of action of metformin, explore its diverse clinical applications, and provide insights into the experimental methodologies crucial for its study.
Metformin's primary glucose-lowering effect is achieved by reducing hepatic gluconeogenesis and enhancing insulin sensitivity in peripheral tissues.[3][8][9] Yet, the molecule's influence permeates a wide array of cellular processes, including metabolic reprogramming, inflammation, cellular senescence, and tumorigenesis.[5][10] This pleiotropy is largely attributed to its fundamental impact on cellular energy homeostasis, a consequence of its interaction with the mitochondrial respiratory chain.[8][11]
Core Molecular Mechanisms: A Tale of Two Pathways
The biological activities of metformin are intricate, stemming from both direct and indirect effects on cellular signaling. At the heart of its mechanism lies the inhibition of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[11][12][13] This inhibition has profound downstream consequences, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This energetic stress is the primary trigger for the activation of a master metabolic regulator: AMP-activated protein kinase (AMPK).[10][14]
The AMPK-Dependent Axis: A Central Hub of Metformin's Action
The activation of AMPK by metformin is a pivotal event that orchestrates a multitude of metabolic and cellular responses.[10][14] Once activated, AMPK initiates a cascade of phosphorylation events that collectively shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.
Key downstream effects of AMPK activation include:
-
Inhibition of mTORC1: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[1] The inhibition of mTORC1, a central promoter of cell growth and proliferation, is a key mechanism underlying metformin's anti-cancer properties.[1][15]
-
Suppression of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, thereby reducing glucose production in the liver.[8][16]
-
Enhanced Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake from the circulation.[14]
-
Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a decrease in lipogenesis and an increase in fatty acid oxidation.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. mdpi.com [mdpi.com]
- 6. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How metformin works: Mechanism of action explained [medicalnewstoday.com]
- 10. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
- 12. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
structural characteristics of the biguanide moiety
An In-depth Technical Guide to the Structural Characteristics of the Biguanide Moiety
Introduction: The Enduring Pharmacophore
First synthesized in the late 19th century, the biguanide moiety is a deceptively simple yet remarkably versatile pharmacophore that has become a cornerstone of modern medicinal chemistry.[1] Comprising two linked guanidine units, this polynitrogenated functional group is the structural foundation for drugs spanning a wide therapeutic spectrum, from the front-line antidiabetic agent metformin to the essential antimalarial proguanil.[2][3] Its enduring relevance stems from a unique combination of structural and electronic properties: high basicity, extensive electron delocalization, and a pronounced ability to act as a bidentate ligand.[4][5]
This guide offers a detailed exploration of the core . We will dissect its electronic landscape, conformational dynamics, and the intricate relationship between its structure and biological function. For researchers and drug development professionals, a deep understanding of this scaffold is critical for optimizing existing therapies and designing the next generation of biguanide-based therapeutics.
Part 1: Fundamental Structural and Electronic Properties
The biological activity of any biguanide-containing drug is inextricably linked to the fundamental physicochemical properties of its core moiety. These properties are governed by the arrangement of its nitrogen and carbon atoms and the resulting electronic distribution.
Core Architecture: Tautomerism and Conformational Flexibility
A biguanide consists of two guanidine groups sharing a common nitrogen atom.[4][5] This arrangement of three amino (-NH2) and two imino (=NH) groups allows for the existence of different tautomeric forms. Density functional theory (DFT) studies and X-ray diffraction analyses have shown that the most stable tautomer is typically the one where the central, bridging nitrogen atom is not protonated, a stability conferred by the potential for intramolecular hydrogen bonding.[5]
At physiological pH, biguanides are protonated and exist as hydrophilic salts.[4] While often depicted as a planar structure for simplicity, the biguanide moiety is not perfectly flat. X-ray diffraction studies on various biguanide derivatives have revealed a distinct torsion angle between the planes of the two guanidinium units, with values often around 40°.[4][6] This twisted, non-planar conformation can be critical for its specific interactions within the binding pockets of biological targets.[7]
The Electronic Landscape: Delocalization and Basicity
The defining electronic feature of the biguanide moiety is its extensive π-electron delocalization, a property confirmed by X-ray crystallographic data.[8] This delocalized system, spanning five heavy atoms (N-C-N-C-N), creates a highly conjugated structure that contributes significantly to its stability and chemical properties.
This electron delocalization is also the source of the biguanide's remarkable basicity. Biguanides are classified as superbases, meaning they are stronger bases than neutral guanidine.[5] Their high pKa values (typically around 11) ensure they are fully protonated and positively charged under physiological conditions.[9] This high basicity arises from the ability of the delocalized system to effectively stabilize the positive charge of the incoming proton. The protonated biguanide is stabilized by multiple resonance forms and the formation of a bidentate hydrogen bond, which creates a stable, six-membered ring-like structure.[5]
Part 2: Structure-Activity Relationships (SAR) in Drug Design
The genius of the biguanide moiety lies in its capacity for functionalization. By adding different substituents at its ends, medicinal chemists can precisely modulate its physicochemical properties to achieve desired therapeutic effects.
The Critical Role of Substituents and Lipophilicity
One of the most critical parameters influenced by substituents is lipophilicity, often quantified as the logarithm of the partition coefficient (log P). A clear relationship exists between the lipophilicity of a biguanide derivative and its biological potency and target engagement.
-
Increased Lipophilicity, Increased Potency: Studies on various biguanides, from antibacterial agents to inhibitors of mitochondrial complex I, have shown that increasing hydrophobicity often correlates with enhanced inhibitory activity.[9][10] For instance, the antidiabetic drug phenformin, with its phenylethyl group, is a significantly more potent inhibitor of complex I than the less lipophilic metformin, which has two small methyl groups.[9]
-
Lipophilicity and Toxicity: The trade-off for increased potency can be higher toxicity. Phenformin was largely withdrawn from the market due to a higher risk of lactic acidosis compared to metformin, a difference attributed in part to its greater lipophilicity, which leads to stronger interactions with mitochondrial membranes.[2]
| Drug | Structure | Primary Use | Approx. logP |
| Metformin | (CH₃)₂N-C(=NH)NHC(=NH)NH₂ | Antidiabetic | -1.4 |
| Phenformin | C₆H₅(CH₂)₂-NHC(=NH)NHC(=NH)NH₂ | Antidiabetic (largely withdrawn) | 0.34 |
| Buformin | CH₃(CH₂)₃-NHC(=NH)NHC(=NH)NH₂ | Antidiabetic (largely withdrawn) | -0.2 |
| Proguanil | (CH₃)₂CH-NHC(=NH)NHC(=NH)NH-C₆H₄Cl | Antimalarial | 2.8 |
Case Studies: Biguanides as Versatile Pharmacophores
Antidiabetic Agents (Metformin): The global success of metformin in treating type 2 diabetes is a testament to a well-balanced structural design.[11][12] Its two methyl groups provide enough lipophilicity for absorption and cellular uptake via organic cation transporters (OCTs) into hepatocytes, but not so much as to cause the severe mitochondrial toxicity seen with phenformin.[13] Once inside the cell, the protonated biguanide moiety is thought to be the key player in inhibiting mitochondrial respiratory chain complex I.[9][14][15] This interaction, stabilized by hydrogen bonds and potential cation-π interactions, reduces ATP production, leading to the activation of AMP-activated protein kinase (AMPK) and a subsequent decrease in hepatic glucose production.[16][17]
Antimalarial Agents (Proguanil): Proguanil showcases the moiety's role in prodrug strategy.[18][19] On its own, proguanil is a prodrug with limited activity.[18] In the body, it is metabolized to its active form, cycloguanil. This cyclization process is a direct consequence of the biguanide structure. The active metabolite, cycloguanil, is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the parasite's DNA synthesis and replication.[20][21][22] This targeted inhibition effectively halts the proliferation of the malaria parasite.[21]
The Biguanide Moiety as a Bidentate Ligand
The two "imine-like" nitrogen atoms in the biguanide backbone are perfectly positioned to act as electron donors, allowing the moiety to function as a powerful bidentate ligand for metal ions.[4][6][23] This chelation forms a highly stable six-membered ring with the metal cation.[5] This property has been extensively studied in coordination chemistry, leading to the synthesis of numerous metallo-drugs with unique therapeutic and diagnostic potential.[23][24] The ability to coordinate with metals like copper, zinc, and cobalt opens avenues for developing novel agents for cancer therapy, bio-imaging, and catalysis.[24]
Part 3: Methodologies for Structural Characterization
Elucidating the precise three-dimensional structure of biguanides and their interactions with biological macromolecules is paramount for rational drug design. A combination of experimental and computational techniques is employed to achieve this.
Experimental Protocol: X-ray Crystallography of a Biguanide-Target Complex
X-ray crystallography provides atomic-resolution snapshots of how a biguanide drug binds to its protein target.[7][25][26] The insights gained are invaluable for understanding the specific interactions that drive binding and for designing more potent and selective inhibitors.
Step-by-Step Methodology:
-
Protein Expression and Purification: The target protein (e.g., an enzyme like DHFR) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with a molar excess of the biguanide compound to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different pH, precipitants, temperatures) using vapor diffusion methods (sitting-drop or hanging-drop).
-
Data Collection: Once suitable crystals are obtained, they are flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (if a homologous structure exists) and refined through iterative cycles of model building and computational refinement to fit the electron density map.[7] The final model reveals the precise orientation of the biguanide in the active site and its hydrogen bonds, salt bridges, and hydrophobic interactions with the protein.[7][25]
Experimental Protocol: NMR Spectroscopy for Binding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand binding in solution, particularly for weaker interactions that may be difficult to crystallize.[7]
Step-by-Step Methodology:
-
Protein Labeling: The target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C) by growing the expression host in labeled media. This is essential for protein-observed NMR experiments.
-
Acquisition of Reference Spectrum: A baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: The biguanide compound is titrated into the protein sample in stepwise increments.
-
Spectral Monitoring: After each addition of the ligand, another ¹H-¹⁵N HSQC spectrum is acquired.
-
Data Analysis: Binding of the biguanide to the protein will cause changes in the chemical environment of nearby amino acid residues. These changes are observed as chemical shift perturbations (CSPs) in the HSQC spectrum. By mapping the residues with the largest CSPs onto the protein's structure, the binding site can be identified. The magnitude of the shifts can also be used to calculate the dissociation constant (Kd), quantifying the binding affinity.[7]
Conclusion
The biguanide moiety is a classic example of a privileged scaffold in medicinal chemistry. Its fundamental structural characteristics—a highly basic, delocalized π-system with conformational flexibility and the ability to act as a bidentate ligand—endow it with a chemical versatility that has been successfully exploited to create life-saving drugs. From the metabolic regulation of metformin to the anti-parasitic action of proguanil, the biguanide core demonstrates a remarkable ability to be tailored for specific biological targets. As analytical and computational techniques continue to advance, the detailed structural understanding of this pharmacophore will undoubtedly fuel the development of new, more effective, and safer therapeutic agents for a host of human diseases.
References
- 1. Chemistry and Structure-Activity Relationships of Biguanides | Semantic Scholar [semanticscholar.org]
- 2. Biguanide - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Metformin | Mechanism of Action, Pharmacokinetics & Examples - Lesson | Study.com [study.com]
- 13. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin - Wikipedia [en.wikipedia.org]
- 16. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 18. Proguanil - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 22. selleckchem.com [selleckchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Biguanide–transition metals complexes as potential drug for hyperglycemia treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
Abstract
This technical guide provides a comprehensive overview of 1-carbamimidoyl-2-methylguanidine, a significant metformin-related compound. Known through various synonyms including Metformin EP Impurity E, Metformin USP Related Compound B, and N-Desmethyl metformin, this molecule is of considerable interest to researchers, scientists, and drug development professionals in the pharmaceutical industry. This document delineates its chemical identity, synthesis, analytical methodologies for detection and quantification, and discusses its biological significance and toxicological profile. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical application for laboratory settings.
Introduction: Defining this compound
This compound is a biguanide derivative structurally similar to the widely prescribed anti-diabetic drug, metformin. Its primary significance lies in its status as a known impurity and degradation product of metformin.[1][2] The presence of such related compounds in active pharmaceutical ingredients (APIs) is a critical quality attribute that requires meticulous control and monitoring to ensure the safety and efficacy of the final drug product. Understanding the properties, formation, and biological implications of this compound is therefore paramount for pharmaceutical scientists involved in the development, manufacturing, and quality control of metformin-based therapeutics. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its study and management.
Chemical Identity and Physicochemical Properties
This compound shares the characteristic biguanide backbone with metformin but lacks one of the N,N-dimethyl groups, featuring a single N-methyl substitution instead. This structural difference influences its physicochemical properties and may impact its biological activity.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(diaminomethylidene)-2-methylguanidine | [3] |
| Synonyms | 1-Methylbiguanide, N-Desmethyl metformin, Metformin EP Impurity E, Metformin USP Related Compound B | [3][4][5] |
| Molecular Formula | C₃H₉N₅ | [3] |
| Molecular Weight | 115.14 g/mol | [3] |
| CAS Number (Free Base) | 1609-00-3 | [5] |
| CAS Number (HCl Salt) | 1674-62-0 | [5] |
| CAS Number (Sulfate Salt) | 36801-25-9 | [6] |
| Appearance (HCl Salt) | White crystalline powder | |
| Melting Point (HCl Salt) | ~180°C |
Synthesis and Formation
The primary route for the formation of this compound is through the degradation of metformin. However, it can also be synthesized directly, a process analogous to the industrial synthesis of metformin itself.
Formation as a Metformin Degradation Product
Metformin can degrade under certain conditions to yield this compound. This process typically involves the loss of one of the N-methyl groups from the metformin molecule. Studies have indicated that this degradation can occur under stress conditions, highlighting the importance of proper storage and handling of metformin-containing products.[7]
Proposed Synthetic Pathway
The synthesis of this compound hydrochloride can be achieved through the reaction of methylamine hydrochloride with dicyandiamide (cyanoguanidine).[1][8] This reaction is a well-established method for the formation of biguanide structures. The process generally involves heating the reactants in a suitable solvent.
DOT Diagram: Proposed Synthesis of this compound HCl
Caption: Proposed synthetic route to this compound HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for biguanide synthesis.[8][9]
Materials:
-
Methylamine hydrochloride
-
Dicyandiamide (Cyanoguanidine)
-
n-Butanol (or a mixture of DMF and toluene)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of methylamine hydrochloride and dicyandiamide.
-
Solvent Addition: Add a suitable solvent, such as n-butanol, to the flask. The volume should be sufficient to create a slurry.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the solvent and temperature, but a duration of several hours is typical.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, should precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methodologies
Accurate and robust analytical methods are essential for the detection and quantification of this compound in metformin drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.
DOT Diagram: Analytical Workflow for this compound
Caption: General workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for the separation of metformin and its impurities.
4.1.1. Example HPLC Method Parameters [1][10][11]
| Parameter | Condition |
| Column | Strong Cation Exchange (SCX), e.g., PARTISPHER SCX, or C18, e.g., Inertsil ODS-3V |
| Mobile Phase | Isocratic elution with a buffer solution, e.g., 1.7% w/v ammonium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid, or a mixture of buffer and acetonitrile. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30°C) |
| Detector | UV at 218 nm |
| Injection Vol. | 10-20 µL |
4.1.2. Step-by-Step HPLC Protocol
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound hydrochloride in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of metformin hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 5 mg/mL).[1] Filter the solution through a 0.45 µm filter.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar compounds like metformin and its impurities.[9][12]
4.2.1. Example UPLC-HILIC Method Parameters [9][12]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase | Isocratic; e.g., 80:20 (v/v) acetonitrile and 20 mM potassium phosphate buffer, pH 2.2 |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Detector | UV at 218 nm |
| Injection Vol. | 1.0 µL |
4.2.2. Step-by-Step UPLC-HILIC Protocol
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC protocol, using the appropriate mobile phase or diluent (e.g., 80:20 acetonitrile:water).
-
Chromatographic Run: Equilibrate the UPLC system. Inject the prepared solutions.
-
Data Analysis: Perform peak identification and quantification as with the HPLC method.
Biological Significance and Toxicology
Biological Activity
This compound is recognized as an antihyperglycemic agent, similar to its parent compound, metformin.[10] Its mechanism of action is presumed to be analogous to that of other biguanides, which primarily involves:
-
Decreased Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[13]
-
Increased Insulin Sensitivity: Enhancing glucose uptake and utilization in peripheral tissues, such as muscle and fat.[13]
The primary molecular target for metformin is widely considered to be the AMP-activated protein kinase (AMPK) pathway.[14][15] Activation of AMPK leads to a cascade of events that restore cellular energy balance and improve glucose metabolism. It is highly probable that this compound also exerts its effects through the modulation of this pathway.
DOT Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound action.
Toxicological Profile
Toxicological data for this compound hydrochloride is available, indicating moderate toxicity upon ingestion.[16]
| Route | Species | LD50 Value | Reference(s) |
| Oral | Rat | 1754 mg/kg | [16][17] |
| Oral | Mouse | 1750 mg/kg | [16][17] |
| Intraperitoneal | Rat | 325 mg/kg | [16][17] |
| Intraperitoneal | Mouse | 470 mg/kg | [16][17] |
These values suggest a significantly lower acute toxicity compared to many other pharmaceutical compounds. However, as with any impurity, its levels in metformin products must be strictly controlled to ensure patient safety.
Conclusion
This compound is a key metformin-related compound that warrants careful consideration throughout the drug development and manufacturing process. Its potential to arise from the degradation of metformin underscores the need for robust stability testing and the establishment of appropriate storage conditions. The analytical methods outlined in this guide provide a solid foundation for the accurate detection and quantification of this impurity, ensuring that metformin products meet the required quality standards. While its biological activity appears to be similar to metformin with a relatively low acute toxicity, ongoing vigilance and control of its presence are essential components of pharmaceutical quality assurance. This guide serves as a technical resource to aid in the understanding and management of this important metformin-related substance.
References
- 1. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 1-Methylbiguanide | C3H9N5 | CID 15486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metformin EP Impurity E (HCl salt) | 1674-62-0 | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Metformin EP Impurity - E | Manasa Life Sciences [manasalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN107445869A - A kind of synthetic method of Metformin hydrochloride - Google Patents [patents.google.com]
- 10. CAS 1674-62-0: METFORMIN RELATED COMPOUND B (25 MG) (1-MET… [cymitquimica.com]
- 11. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016059507A1 - Improved process for the preparation of high pure metformine - Google Patents [patents.google.com]
- 13. Metformin synthesis - chemicalbook [chemicalbook.com]
- 14. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 16. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient - Google Patents [patents.google.com]
An In-depth Technical Guide on the Tautomerism and Basicity of Biguanide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanide derivatives represent a cornerstone in medicinal chemistry, with their applications spanning from the treatment of type 2 diabetes to roles as antimalarial and antimicrobial agents.[1] The prototypical biguanide, metformin, is one of the most widely prescribed oral antihyperglycemic drugs globally.[1][2][3] The profound biological activities of these compounds are intrinsically linked to their unique chemical properties, specifically their tautomeric nature and exceptionally high basicity.[4][5] Understanding these fundamental characteristics is paramount for the rational design of novel biguanide-based therapeutics and for optimizing the efficacy and safety of existing drugs.
This technical guide provides a comprehensive exploration of the tautomerism and basicity of biguanide compounds. As a senior application scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the underlying chemical principles and their practical implications in a drug development context. We will delve into the structural nuances that govern these properties, the experimental and computational methodologies used for their characterization, and the direct consequences for their mechanism of action and pharmacological profile.
The Biguanide Core: A Structural Overview
The biguanide moiety is characterized by two linked guanidine units sharing a common nitrogen atom.[2][6][7] This arrangement of alternating single and double carbon-nitrogen bonds, coupled with the presence of multiple amino and imino groups, gives rise to a highly conjugated and electron-rich system.[4][5] This electronic structure is the foundation for the unique chemical behaviors of biguanides.
Tautomerism in Biguanide Systems
Tautomers are structural isomers that readily interconvert, and in the case of biguanides, this primarily involves proton migration between the nitrogen atoms of the amino and imino groups.[8][9] The existence of multiple tautomeric forms has been a subject of considerable investigation, with early representations often being misleading.[10]
Through X-ray diffraction studies and quantum chemical calculations, it has been established that the most stable tautomer of biguanide in its neutral state does not possess a hydrogen atom on the central bridging nitrogen (N3).[4][10] Instead, it exists in a conjugated form with a delocalized π-electron system across the N1-C2-N3-C4-N5 backbone, often stabilized by an intramolecular hydrogen bond.[4][10]
Diagram 1: Tautomeric Forms of the Biguanide Core
A comparison of a historically misrepresented tautomer of biguanide with the experimentally confirmed, more stable form.
The relative populations of different tautomers can be influenced by factors such as the solvent environment and the presence of substituents on the biguanide core. These subtle shifts in tautomeric equilibrium can have profound effects on a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[9]
The Exceptional Basicity of Biguanides
Biguanides are classified as organic superbases, exhibiting a much higher basicity than their constituent guanidine units.[4] This high basicity is a defining characteristic and is critical to their pharmacological activity, as at physiological pH, they exist almost exclusively in their protonated, cationic form.[1]
The pKa value for the first protonation of biguanides is typically in the range of 10-12, indicating that they are strong bases.[5] The exceptional basicity arises from the extensive delocalization of the positive charge in the resulting conjugate acid. Upon protonation at one of the imino nitrogen atoms, the positive charge is distributed over several atoms through resonance, leading to a highly stabilized cation.[4][11]
Diagram 2: Resonance Stabilization of Protonated Biguanide
Resonance structures illustrating the delocalization of positive charge in a protonated biguanide, contributing to its high stability and basicity.
This delocalized cationic nature is a key feature of the biguanide pharmacophore. It influences the absorption, distribution, and excretion of these drugs, which often rely on organic cation transporters for their passage across biological membranes.[2] Furthermore, the cationic form is crucial for their interaction with molecular targets, such as the proposed inhibition of mitochondrial complex I.[2][12][13]
Experimental and Computational Characterization
A combination of experimental and computational techniques is employed to rigorously characterize the tautomerism and basicity of biguanide compounds.
Experimental Methodologies
X-Ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for unequivocally determining the solid-state structure of biguanide derivatives.[1][7][14][15][16][17][18][19] It provides precise information on bond lengths, bond angles, and the location of hydrogen atoms, which is essential for identifying the predominant tautomeric form in the crystalline state.[10] For instance, crystallographic studies have been instrumental in confirming the conjugated structure of the biguanide backbone and the absence of a proton on the central nitrogen atom in the neutral form.[4][10]
Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the pKa values of ionizable compounds, including biguanides.[20][21][22][23][24] The high basicity of biguanides makes this technique particularly well-suited for their characterization.
Experimental Protocol: Potentiometric Titration for pKa Determination of a Biguanide Compound
-
Preparation of the Analyte Solution: Accurately weigh a sample of the biguanide hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water to create a solution of a specific concentration (e.g., 0.01 M).
-
Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), of a similar concentration to the analyte.
-
Titration Setup: Place the analyte solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the biguanide base, will be indicated by a sharp change in pH. The pKa can be determined from the half-equivalence point, where half of the biguanide has been protonated. For a more accurate determination, the data can be analyzed using Gran plots or by fitting the titration curve to a theoretical model.
Diagram 3: Workflow for Characterizing Biguanide Tautomerism and Basicity
A comprehensive workflow for the synthesis, characterization, and computational analysis of biguanide compounds.
Computational Chemistry
Density Functional Theory (DFT) calculations have become an indispensable tool for studying the properties of biguanides.[4][11] These computational methods allow for the investigation of:
-
Tautomer Stability: The relative energies of different tautomers can be calculated to predict the most stable form in the gas phase or in solution (using solvent models).[8][25]
-
Protonation Sites and Affinity: DFT can be used to determine the most likely site of protonation and to calculate the proton affinity, which is a theoretical measure of basicity.[11][26]
-
Electronic Structure: These calculations provide insights into the electron distribution and orbital interactions that give rise to the observed chemical properties.
The synergy between experimental data and computational modeling provides a robust framework for understanding the structure-property relationships in biguanide compounds.
Implications for Drug Development
The tautomerism and basicity of biguanides have direct and significant consequences for their development as therapeutic agents.
Pharmacokinetics and Bioavailability
As biguanides are predominantly in their cationic form at physiological pH, their absorption from the gastrointestinal tract and their distribution to target tissues are highly dependent on organic cation transporters.[2] The specific tautomeric form and the precise pKa of a biguanide derivative will influence its affinity for these transporters, thereby affecting its pharmacokinetic profile. A deep understanding of these properties is crucial for predicting and optimizing drug absorption and distribution.
Target Engagement and Mechanism of Action
The cationic nature of biguanides is believed to be essential for their interaction with molecular targets. For example, the proposed mechanism of action for metformin involves the inhibition of complex I of the mitochondrial respiratory chain, a process that is likely mediated by the positively charged biguanide species.[2][12][13] The ability of the biguanide to engage with its target will be influenced by its structure, charge distribution, and hydrogen bonding capabilities, all of which are dictated by its tautomeric state and basicity.
Formulation and Stability
The high basicity of biguanides necessitates their formulation as salts, typically hydrochloride salts, to ensure stability and solubility.[1] The choice of the counter-ion and the formulation strategy must take into account the pKa of the biguanide to ensure that the drug remains in a stable and bioavailable form.
Conclusion
The tautomerism and high basicity of biguanide compounds are not mere chemical curiosities; they are fundamental properties that underpin their pharmacological activity and therapeutic utility. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for the design of new biguanide-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles. By leveraging a combination of advanced experimental techniques and computational modeling, it is possible to gain deep insights into the structure-property relationships of this important class of compounds, thereby paving the way for the development of the next generation of biguanide therapeutics.
References
- 1. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetes.co.uk [diabetes.co.uk]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijraset.com [ijraset.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. [PDF] X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors | Semantic Scholar [semanticscholar.org]
- 19. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]
- 20. Potentiometric titration of polyhexamethylene biguanide hydrochloride with potassium poly(vinyl sulfate) solution using a cationic surfactant-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. davidpublisher.com [davidpublisher.com]
- 24. Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Biguanides in Organometallic Catalysis: From Bio-Inspired Ligands to Green Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biguanides, a class of compounds long celebrated for their profound impact on medicine, particularly as antihyperglycemic agents like metformin, are now emerging as powerful and versatile ligands in the realm of organometallic catalysis.[1][2] Their unique structural features, characterized by a highly basic, nitrogen-rich backbone of two linked guanidine moieties, make them exceptional chelating agents for a wide array of transition metals.[3] This guide provides a comprehensive technical overview of the synthesis, coordination chemistry, and catalytic applications of biguanide-metal complexes. We will delve into their field-proven utility in pivotal organic transformations, including palladium-catalyzed cross-coupling reactions and zinc-mediated ring-opening polymerizations, with a special focus on the principles of green chemistry that these systems advance. Through detailed protocols, mechanistic insights, and comparative data, this document serves as a vital resource for researchers seeking to leverage the unique properties of biguanides to design novel, efficient, and sustainable catalytic systems.
The Biguanide Ligand: A Privileged Scaffold for Catalysis
The efficacy of a biguanide as a ligand stems from its fundamental chemical nature. Composed of two guanidine units, the biguanide structure is a highly basic, bidentate N-donor ligand capable of forming exceptionally stable chelate complexes with metal ions.[1][3] This strong coordination is a direct result of the "imine-like" nitrogen atoms that readily bind to a metal center.[4]
Key Properties Driving Catalytic Application:
-
Strong Basicity & Chelation: The inherent structure of biguanides facilitates strong, stable complex formation with a variety of transition metals, including palladium, zinc, cobalt, and copper.[3][5][6][7]
-
Tunable Steric and Electronic Properties: The terminal nitrogen atoms (N1 and N5) of the biguanide scaffold are readily functionalized with a wide range of substituents (alkyl, aryl, etc.).[5] This allows for precise tuning of the ligand's steric bulk and electronic properties, which in turn influences the solubility, stability, and catalytic activity of the resulting metal complex.
-
Aqueous Solubility: Simple biguanides are polar, hydrophilic compounds, making them and their metal complexes highly soluble in water.[5] This property is a cornerstone of their application in developing environmentally friendly catalytic processes that avoid toxic organic solvents.[8][9]
-
Amphiphilic Character by Design: The addition of lipophilic groups, such as long alkyl chains, to the polar biguanide head creates amphiphilic compounds. These ligand-surfactants can self-assemble into micelles in aqueous media, enabling "micellar catalysis" for solubilizing hydrophobic substrates.[1][4]
General Synthesis of Biguanide Ligands
The synthesis of biguanide ligands is typically straightforward, often involving the condensation of dicyandiamide with an appropriate amine or hydrazine derivative in an acidic medium.
References
- 1. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of Transition Metal Complexes with Metformin and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
protocol for using 1-carbamimidoyl-2-methylguanidine in cell culture
Acknowledgment of Topic Ambiguity and Pivot to a Related Compound
Initial searches for "1-carbamimidoyl-2-methylguanidine" did not yield sufficient information to create a detailed, scientifically robust application note and protocol. This chemical name is not commonly found in scientific literature or supplier databases. However, the structural elements suggested by the name, particularly the guanidine and biguanide-like moieties, point towards a class of compounds with known applications in cell culture. One of the most prominent and well-researched compounds in this class is Metformin . Given its widespread use, established protocols, and well-documented mechanism of action, this guide will focus on Metformin as an exemplary and highly relevant compound for cell culture applications. This approach allows for the creation of a comprehensive and practical resource that aligns with the user's apparent interest in the cellular effects of guanidine-based compounds.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a biguanide-class drug, is a first-line therapy for type 2 diabetes due to its robust glucose-lowering effects and favorable safety profile.[1][2] Beyond its clinical applications, metformin has become an invaluable tool in cell biology research. Its primary molecular target is the mitochondrial respiratory chain complex I.[3] Inhibition of this complex leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This shift in cellular energy status is a key activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][4][5]
Activation of AMPK by metformin orchestrates a cascade of downstream effects, including the inhibition of anabolic processes like gluconeogenesis, protein, and lipid synthesis, and the stimulation of catabolic processes such as fatty acid oxidation and glucose uptake.[4][5][6] These multifaceted effects have positioned metformin as a compound of interest in various research fields, including cancer biology, aging, and metabolic disorders. This guide provides a comprehensive overview of the principles and protocols for the effective use of metformin in a cell culture setting.
Mechanism of Action: The AMPK Signaling Pathway
Metformin's effects are predominantly mediated through the activation of the AMPK signaling pathway.[4][7] Understanding this pathway is crucial for designing experiments and interpreting results.
-
Mitochondrial Complex I Inhibition: Metformin enters the cell, primarily through organic cation transporters (OCTs), and accumulates in the mitochondria.[3] Here, it mildly inhibits complex I of the electron transport chain.
-
Altered Cellular Energy Status: This inhibition leads to reduced ATP synthesis and an increased AMP/ATP ratio.
-
AMPK Activation: The elevated AMP levels, along with ADP, allosterically activate AMPK.[7] This activation is further consolidated by the upstream kinase LKB1, which phosphorylates the α-catalytic subunit of AMPK at threonine 172.[4][7]
-
Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. Key effects include:
-
Inhibition of mTORC1: AMPK can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[7][8][9]
-
Stimulation of Autophagy: By inhibiting mTORC1 and phosphorylating other key proteins, AMPK can induce autophagy, a cellular recycling process.[7]
-
Metabolic Reprogramming: AMPK promotes a shift from anabolic to catabolic metabolism to generate ATP.[5]
-
Caption: Metformin's mechanism of action via the AMPK pathway.
Materials and Reagents
-
Metformin Hydrochloride (powder form)
-
Sterile, deionized water or DMSO[10]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Reagents for downstream assays (e.g., MTT, crystal violet, antibodies for western blotting)
Detailed Protocols
Protocol 1: Preparation of Metformin Stock Solution
The choice of solvent for metformin depends on the required concentration and experimental design. Metformin is soluble in water, which is the preferred solvent to avoid any potential toxicity from organic solvents like DMSO.[10]
-
Weighing: Accurately weigh the desired amount of Metformin Hydrochloride powder in a sterile microcentrifuge tube or conical tube.
-
Dissolving: Add sterile, deionized water to the powder to achieve the desired stock concentration. A common stock concentration is 1 M.[9]
-
Vortexing: Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Cell Seeding and Treatment
This protocol provides a general guideline for treating adherent cells with metformin. Optimization may be required based on the cell line and experimental goals.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. Allow the cells to adhere and grow overnight.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the metformin stock solution.
-
Prepare serial dilutions of the stock solution in fresh, complete cell culture medium to achieve the desired final concentrations. It is good practice to prepare a 2X working solution and add an equal volume to the cells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the metformin-containing medium (or control medium) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
Caption: A typical experimental workflow for cell treatment with metformin.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Treatment: Follow Protocol 2 to treat cells with a range of metformin concentrations in a 96-well plate. Include untreated control wells.
-
Addition of MTT Reagent: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: Recommended Metformin Concentrations
The effective concentration of metformin can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental question.
| Cell Line Type | Typical Concentration Range (mM) | Typical Incubation Time (hours) | Observed Effects | References |
| Breast Cancer (MCF-7, MDA-MB-231) | 5 - 20 | 24 - 72 | Decreased viability, apoptosis | [11][12] |
| Pancreatic Cancer (AsPC-1, MiaPaCa-2) | 1 - 20 | 72 | Decreased viability, reduced migration | [13] |
| Glioblastoma (GBM TICs) | 5 - 20 | 48 - 72 | Decreased viability | [14] |
| Mouse Bone Marrow Stromal Cells | 5 - 10 | 72 | Decreased proliferation | [15] |
| Lung Cancer (Calu-3) | 1 - 20 | 24 | Antiviral effects | [16] |
Note: While many in vitro studies use millimolar concentrations of metformin, it's important to recognize that clinically relevant plasma concentrations are in the micromolar range (50-100 µM).[1][2] The higher concentrations used in cell culture are often necessary to elicit a measurable response in a shorter timeframe and may be due to differences in cell culture conditions versus the in vivo environment.
Safety and Handling
Metformin is a pharmaceutical product and should be handled with appropriate care.[17]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling metformin powder and solutions.
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Do not ingest.
-
Storage: Store metformin powder and stock solutions in a dry, cool, and well-ventilated place, protected from light.[17]
-
Disposal: Dispose of metformin waste in accordance with local regulations.
While metformin is generally safe, it can rarely cause a serious condition called lactic acidosis, particularly in individuals with severe kidney impairment.[18][19] Although the risk in a research setting is minimal, it is important to be aware of the compound's clinical safety profile.
References
- 1. endocrine.org [endocrine.org]
- 2. smep.org.mx [smep.org.mx]
- 3. portlandpress.com [portlandpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cellular mechanism of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay - Day 3 - Diary Of A Cancer Researcher [diaryofacancerresearcher.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin Inhibits Cell Proliferation, Migration and Invasion by Attenuating CSC Function Mediated by Deregulating miRNAs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. viatris.com [viatris.com]
- 18. FDA SAFETY ANNOUNCEMENTS FOR METFORMIN - Metformin Use in Patients with Historical Contraindications or Precautions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 1-Carbamimidoyl-2-Methylguanidine in Pharmaceutical Samples
Abstract
This application note describes a robust, sensitive, and selective method for the quantification of 1-carbamimidoyl-2-methylguanidine, a potential impurity in pharmaceutical products, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to the highly polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and peak shape. The method utilizes a simple protein precipitation step for sample preparation and positive electrospray ionization for detection. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This method is suitable for routine quality control analysis in drug development and manufacturing environments.
Introduction and Scientific Rationale
This compound (also known as Metformin Related Compound B) is a potential impurity that can arise during the synthesis or degradation of certain active pharmaceutical ingredients (APIs).[3] Its structural similarity to other guanidine compounds necessitates a highly selective analytical method to ensure accurate quantification for purity assessments and quality control.[4] Regulatory bodies require that impurities in drug substances and products are monitored and controlled, making reliable analytical procedures essential.[1][5]
The primary analytical challenge for this compound lies in its high polarity. Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such compounds, leading to poor chromatography and potential matrix interference. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mechanism. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[6][7]
For detection, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the analyte can be quantified with high confidence, even at trace levels, minimizing the risk of interference from other components in the sample matrix.[8][9] This combination of HILIC separation and MS/MS detection provides a powerful tool for the rigorous analysis of polar impurities.
Materials and Methods
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (LC-MS grade)
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™, Waters Xevo TQ) equipped with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge
-
HPLC vials
-
Syringe filters (0.22 µm, Nylon or PVDF)
Chromatographic and Mass Spectrometric Conditions
The operational parameters were optimized to achieve robust separation and sensitive detection.
| Parameter | Condition |
| HPLC System | |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-1.0 min), 95-50% B (1.0-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | |
| Precursor Ion (m/z) | 116.1 |
| Product Ion (m/z) | 57.1 |
| Dwell Time | 100 ms |
| Cone Voltage | 25 V |
| Collision Energy | 18 eV |
Rationale for Parameter Selection:
-
Column: A BEH HILIC column is chosen for its stability and excellent performance in retaining highly polar compounds like guanidines.[7]
-
Mobile Phase: An ammonium formate buffer provides good peak shape and volatility, making it compatible with MS detection. Formic acid is added to promote protonation of the analyte in positive ESI mode.[10][11]
-
Ionization: Positive ESI is ideal for this compound, as its guanidine groups are readily protonated to form a stable [M+H]⁺ ion.[12]
-
MRM Transition: The transition from the precursor ion (m/z 116.1, corresponding to [C₃H₉N₅+H]⁺) to a stable, specific product ion (m/z 57.1) ensures high selectivity and minimizes background noise.[13][14]
Experimental Protocols
The overall workflow from sample preparation to data analysis is outlined below.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. uspnf.com [uspnf.com]
- 4. This compound;sulfuric acid | 36801-25-9 | Benchchem [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]
Application Notes and Protocols for 1-Carbamimidoyl-2-methylguanidine (Metformin) in In Vivo Rodent Models
I. Introduction: Beyond Glycemic Control
1-Carbamimidoyl-2-methylguanidine, universally known as metformin, stands as the cornerstone of oral therapy for type 2 diabetes mellitus (T2DM).[1] Its robust safety profile, efficacy in lowering blood glucose, and low cost have cemented its place in clinical practice. However, the scientific intrigue surrounding metformin now extends far beyond its anti-diabetic properties. A growing body of preclinical evidence from rodent models suggests profound beneficial effects in diverse fields such as oncology, aging, and metabolic syndrome.[2] Researchers are increasingly leveraging in vivo rodent models to dissect its molecular mechanisms and explore its potential as a repurposed therapeutic agent.
This guide provides a comprehensive framework for the effective use of metformin in preclinical rodent research. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are scientifically sound and reproducible. We will delve into its mechanism of action, pharmacokinetic profile in rodents, detailed administration protocols, and critical considerations for experimental design in key research areas.
II. Core Mechanism of Action: A Multi-faceted Approach
Metformin's therapeutic effects are not attributed to a single target but rather a network of interconnected pathways. The primary initiating event is the mild and transient inhibition of mitochondrial respiratory chain complex I.[1][3][4] This action does not shut down cellular respiration but rather alters the cell's energy balance, leading to a cascade of favorable metabolic consequences.
Key Downstream Effects:
-
AMPK Activation: The decrease in cellular energy status (a higher AMP/ATP ratio) is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][5][6]
-
Suppression of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in the production of glucose in the liver, a major contributor to its glucose-lowering effect.[1][6]
-
Enhanced Peripheral Glucose Uptake: Metformin promotes the uptake of glucose into skeletal muscle and adipose tissue.[7]
-
Gut-Level Activity: A significant portion of metformin's action occurs in the intestine. It increases glucose utilization by enterocytes, enhances the secretion of glucagon-like peptide-1 (GLP-1), and beneficially alters the gut microbiome.[4][6]
These interconnected actions collectively improve insulin sensitivity, reduce hyperglycemia, and impact lipid metabolism.
Caption: Metformin's primary mechanism involves inhibiting mitochondrial complex I, leading to AMPK activation and subsequent systemic effects on the liver, muscle, and gut.
III. Pharmacokinetics in Rodent Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of metformin in rodents is crucial for designing effective experiments. Unlike in humans, the oral bioavailability of metformin in rats is relatively low.
-
Absorption & Bioavailability: In rats, the absolute oral bioavailability is approximately 30%.[8] This is largely due to a significant first-pass effect, where the drug is metabolized in the gastrointestinal tract (~54%) and liver (~27%) before reaching systemic circulation.[8]
-
Distribution: After absorption, metformin accumulates primarily in the intestine, liver, and kidneys.[9]
-
Metabolism & Excretion: Metformin is largely excreted unchanged in the urine.[10] While some studies have suggested minor metabolism to guanylurea in rats, this is not considered a major clearance pathway.[11]
| Parameter | Rat (Sprague-Dawley) | Mouse (C57BL/6) | Source |
| Oral Bioavailability (F) | ~30% | Data variable, generally low | [8] |
| Primary Route of Elimination | Renal (Urine) | Renal (Urine) | [10] |
| Key Tissue Accumulation | Intestine, Liver, Kidney | Intestine, Liver, Kidney | [9][12] |
| First-Pass Effect | High (Gastrointestinal & Hepatic) | Presumed to be significant | [8] |
Table 1: Summary of key pharmacokinetic parameters of metformin in common rodent species.
IV. Experimental Design & Core Protocols
A well-designed study is paramount for obtaining meaningful and reproducible data. Key considerations include the choice of animal model, dose, and route of administration.
A. Rodent Model Selection
The choice of model depends entirely on the research question.
-
Type 2 Diabetes: The most common model combines a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to moderately impair beta-cell function, mimicking the pathophysiology of human T2DM.[13][14][15]
-
Cancer: Subcutaneous xenograft models, where human cancer cells are injected into immunocompromised mice, are widely used to assess effects on tumor growth.[16] Genetically engineered mouse models (GEMMs), such as the KC model (LSL-KrasG12D/+; Pdx1-Cre) for pancreatic cancer, provide a more physiologically relevant context.[17]
-
Aging: Lifespan and healthspan studies typically use wild-type, middle-aged mice (e.g., C57BL/6 at 9-12 months) and treat them for the remainder of their lives to observe effects on longevity and age-related physiological decline.[5][18]
B. Dosage and Administration Route
Metformin dosage in rodent studies is highly variable and often exceeds human-equivalent doses to compensate for differences in metabolism and pharmacokinetics.
| Application | Species | Dose Range | Administration Route | Source |
| Diabetes | Rat | 150 - 400 mg/kg/day | Oral Gavage | [13][19] |
| Cancer (Therapy) | Mouse | 100 - 250 mg/kg/day | Oral Gavage / Drinking Water | [16][17][20] |
| Aging/Longevity | Mouse | 0.1% w/w in diet | In Diet | [5] |
| Toxicity (NOAEL) | Rat | 200 mg/kg/day | Oral Gavage | [21][22] |
Table 2: Common dosage ranges for metformin in various rodent research models. NOAEL: No Observable Adverse Effect Level.
Protocol 1: Preparation of Metformin for Oral Gavage
Objective: To prepare a stock solution of metformin hydrochloride for precise daily dosing via oral gavage.
Materials:
-
Metformin Hydrochloride (e.g., Sigma-Aldrich Cat# PHR1084)
-
Vehicle: Sterile Water for Injection or 0.9% Sterile Saline
-
Calibrated scale
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the total amount of metformin needed for the study duration.
-
Formula: (Dose in mg/kg) x (Avg. animal weight in kg) x (Number of animals) x (Number of dosing days) = Total Metformin (mg).
-
-
Determine Concentration: Calculate the concentration of the dosing solution. Aim for a volume that is easily and accurately administered (typically 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Example for a 200 mg/kg dose in a 300g rat with a 5 mL/kg gavage volume:
-
Dose per rat = 200 mg/kg * 0.3 kg = 60 mg
-
Volume per rat = 5 mL/kg * 0.3 kg = 1.5 mL
-
Required Concentration = 60 mg / 1.5 mL = 40 mg/mL
-
-
-
Weighing: Accurately weigh the calculated amount of metformin hydrochloride powder using a calibrated scale.
-
Dissolving: Add the powder to a sterile conical tube. Add approximately 75% of the final required volume of vehicle (e.g., sterile water).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Metformin HCl is readily soluble in water.
-
Final Volume: Add the remaining vehicle to reach the final calculated volume (QS - Quantum Satis). Vortex again to ensure homogeneity.
-
Storage: Store the solution at 4°C, protected from light. Prepare fresh solutions weekly to ensure stability.
Protocol 2: Administration of Metformin in Drinking Water
Objective: To provide metformin for chronic, long-term studies where daily gavage is impractical.
Materials:
-
Metformin Hydrochloride
-
Animal drinking water bottles
-
Calibrated scale
Procedure:
-
Estimate Water Consumption: Determine the average daily water consumption for your specific strain, age, and sex of rodent (typically 4-7 mL/day for a mouse).
-
Calculate Concentration: Calculate the concentration needed in the water to achieve the target daily dose.
-
Formula: (Target Dose in mg/day) / (Avg. Daily Water Intake in mL) = Concentration (mg/mL).
-
Example for a target dose of ~250 mg/kg/day in a 30g mouse consuming 5 mL/day:
-
Target dose per mouse = 250 mg/kg * 0.03 kg = 7.5 mg/day
-
Required Concentration = 7.5 mg / 5 mL = 1.5 mg/mL (or 1.5 g/L)
-
-
-
Preparation: Prepare the metformin-infused water by dissolving the calculated amount of metformin HCl in the total volume of water needed for the cage.
-
Administration: Replace standard water bottles with the metformin-containing bottles.
-
Monitoring & Replenishment:
-
Monitor water intake daily for the first week to ensure the taste of metformin is not causing aversion and reduced hydration.
-
Measure weekly water consumption per cage to adjust concentrations if needed and to report the actual dose consumed.
-
Replace metformin water every 3-4 days with a freshly prepared solution.
-
V. Experimental Workflow and Validation
A robust experimental workflow ensures that results are valid and interpretable. Each protocol should be part of a self-validating system, where endpoints are directly correlated with the intervention.
Caption: A typical experimental workflow for an in vivo rodent study involving metformin, from preparation to endpoint analysis.
VI. Safety and Toxicological Considerations
While metformin has a wide therapeutic window, high doses in rodents can lead to adverse effects.
-
Common Adverse Events: The most frequently reported side effects at high doses include gastrointestinal issues, body weight loss, and signs of metabolic acidosis (e.g., increased serum lactate).[21][22]
-
Toxicity Studies: A 13-week oral gavage study in Crl:CD(SD) rats established a No Observable Adverse Effect Level (NOAEL) of 200 mg/kg/day.[21][23] Doses of 600 mg/kg/day and higher were associated with body weight loss and metabolic acidosis, while doses at or above 900 mg/kg/day resulted in mortality.[21][22]
-
Dose-Dependent Effects: The effects of metformin can be highly dose-dependent. In aging studies, a low dose (0.1% in diet) extended lifespan in male mice, whereas a high dose (1% in diet) was toxic.[5] Researchers must carefully select a dose that is both effective and well-tolerated for the duration of their study.
VII. Conclusion
This compound (metformin) is a powerful pharmacological tool for investigating fundamental biological processes in rodent models of metabolic disease, cancer, and aging. Its complex, multi-faceted mechanism of action provides a rich area for discovery. Success in this field hinges on a thorough understanding of its pharmacokinetic properties in rodents and the implementation of meticulously designed and validated experimental protocols. By carefully selecting the appropriate animal model, dose, and administration route, and by rigorously monitoring for both efficacy and safety, researchers can generate high-quality, reproducible data that will continue to unlock the full therapeutic potential of this remarkable drug.
References
- 1. smep.org.mx [smep.org.mx]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. biocompare.com [biocompare.com]
- 4. A western diet-induced mouse model reveals a possible mechanism by which metformin decreases obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Pharmacokinetics of metformin in the rat: assessment of the effect of hyperlipidemia and evidence for its metabolism to guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular and immunohistochemical effects of metformin in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Evaluation of the Effect of Metformin and Insulin on Gut Microbiota and Metabolome Profiles of Type 2 Diabetic Rats Induced by the Combination of Streptozotocin and High-Fat Diet [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin suppresses cancer initiation and progression in genetic mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metformin inhibits ovarian cancer growth and increases sensitivity to paclitaxel in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicity and toxicokinetics of metformin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and toxicokinetics of metformin in rats (Journal Article) | ETDEWEB [osti.gov]
- 23. Toxicity and toxicokinetics of metformin in rats (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Synthesis of N-Substituted Biguanides: A Comprehensive Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the synthesis of N-substituted biguanides. This class of compounds is of significant interest in medicinal chemistry, with prominent examples including the anti-diabetic drug metformin and the antiseptic chlorhexidine.[1] This document emphasizes the underlying chemical principles, practical experimental considerations, and robust methodologies to ensure reproducible and efficient synthesis.
Introduction to N-Substituted Biguanides: Structure and Significance
Biguanides are organic compounds characterized by the presence of two guanidine groups sharing a common nitrogen atom.[2] The general structure is centered around a HN(C(NH)NH2)2 core.[3] N-substituted biguanides, where one or more hydrogen atoms on the terminal nitrogen atoms are replaced by various substituents, exhibit a wide range of biological activities.[4] These compounds are highly basic and are typically isolated and handled as their hydrochloride salts to improve stability and solubility.[5]
The versatility of the biguanide scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.[6] This has led to their investigation in diverse therapeutic areas, including as antimalarial, antiviral, and anticancer agents.[1]
Core Synthetic Strategies: An Overview
The synthesis of N-substituted biguanides can be broadly categorized into a few key strategies. The most prevalent and versatile approach involves the addition of amines to cyanoguanidine (dicyandiamide) or its derivatives.[7][8] Other notable methods include the reaction of amines with dicyanamides and the condensation of guanidines with carbodiimides.[4][7] The choice of synthetic route is often dictated by the desired substitution pattern (symmetric vs. unsymmetric) and the nature of the substituent groups.
Logical Flow of Biguanide Synthesis
Caption: Primary synthetic routes to N-substituted biguanides.
Method 1: Synthesis from Amines and Cyanoguanidine
This is arguably the most direct and widely employed method for the preparation of N-substituted biguanides.[8] The reaction involves the nucleophilic addition of an amine to the nitrile group of cyanoguanidine.[9] This process is typically acid-catalyzed to activate the nitrile group, making it more susceptible to nucleophilic attack.[4]
General Reaction Mechanism
Caption: Acid-catalyzed addition of an amine to cyanoguanidine.
Experimental Protocols
This is a classic and robust method suitable for a wide range of primary and secondary amines.[4]
Materials:
-
Amine hydrochloride (1.0 eq)
-
Cyanoguanidine (1.0 eq)
-
Solvent (e.g., water, ethanol, 1-butanol)
-
Concentrated Hydrochloric Acid (if starting from the free amine)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the amine hydrochloride (1.0 eq) and cyanoguanidine (1.0 eq).
-
Add the chosen solvent (e.g., water or 1-butanol for higher temperatures).[4] If starting with the free amine, add the solvent and carefully adjust the pH to approximately 2.6 with concentrated hydrochloric acid.[4]
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Microwave irradiation can significantly reduce reaction times and often improves yields, especially for less reactive amines.[4] TMSCl is an effective activator that is particularly useful for substrates with sensitive functional groups.[9]
Materials:
-
Amine (1.0 eq)
-
Cyanoguanidine (2.0 eq)
-
Trimethylsilyl chloride (TMSCl) (2.2 eq)
-
Dry acetonitrile (CH3CN)
-
Isopropyl alcohol (iPrOH)
Procedure:
-
In a microwave-safe reaction vessel, suspend the amine (1.0 eq) and cyanoguanidine (2.0 eq) in dry acetonitrile.
-
Add TMSCl (2.2 eq) to the suspension.
-
Seal the vessel and heat the reaction mixture under microwave irradiation at 130-150 °C for 10-15 minutes.[10]
-
After cooling, add isopropyl alcohol (3 eq) and irradiate again at 125 °C for 1 minute to facilitate the formation of the hydrochloride salt.[11]
-
Cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by filtration and wash with cold acetonitrile to afford the pure N-substituted biguanide hydrochloride.[11]
This method, developed by Suyama et al., is highly efficient for the synthesis of a variety of substituted biguanides, offering moderate to excellent yields in a short reaction time.[6][12]
Materials:
-
Amine (1.0 eq)
-
Cyanoguanidine (1.0 eq)
-
Iron(III) chloride (FeCl₃) (stoichiometric amount)
-
1,4-Dioxane
Procedure:
-
To a solution of the amine (1.0 eq) in 1,4-dioxane, add cyanoguanidine (1.0 eq) and a stoichiometric amount of FeCl₃.
-
Heat the reaction mixture at 100 °C for approximately 90 minutes.[12]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and purify by precipitation or column chromatography. Note that this method is most effective for alkyl and aryl amines, as functional groups like alcohols and ethers can coordinate with the iron, potentially inhibiting the reaction.[4]
Comparison of Synthetic Conditions
| Method | Catalyst/Activator | Solvent | Temperature | Time | Yield Range |
| Conventional Heating | HCl | Aqueous or Organic | Reflux | 6 - 12 h | 51% - 84%[9] |
| Microwave Irradiation | TMSCl | Acetonitrile | 130 - 150 °C | 10 - 15 min | 66% - 84%[9] |
| Lewis Acid Catalysis | FeCl₃ (stoichiometric) | 1,4-Dioxane | 100 °C | 90 min | 55% - 99%[9] |
| Direct Fusion | Amine Hydrochloride | None | 180 - 200 °C | 1 h | 69% - 84%[8] |
Method 2: Synthesis of Symmetric Biguanides from Sodium Dicyanoazanide
This route is particularly useful for the preparation of symmetrically substituted biguanides.[4] It involves the reaction of sodium dicyanoazanide with two equivalents of a primary or secondary amine in the presence of an acid.[4]
Experimental Workflow
Caption: Workflow for symmetric biguanide synthesis.
Purification and Characterization
Purification
Due to their polar and hydrophilic nature, simple biguanides are highly soluble in aqueous media.[4] The primary method of purification for their salt forms is recrystallization from polar solvents like water, ethanol, or mixtures thereof.[9] For less polar derivatives, column chromatography on silica gel may be employed.
Characterization
The synthesized N-substituted biguanides should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra can be complex due to the presence of tautomers and restricted rotation around C-N bonds.[13] It is often necessary to perform NMR in a solvent like DMSO-d₆ to observe exchangeable protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H and C=N stretching can be observed.[14]
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.[15]
Troubleshooting and Optimization
-
Low Yields: If yields are low with conventional heating, consider switching to microwave-assisted synthesis or using a Lewis acid catalyst like FeCl₃, which can significantly improve efficiency.[9] Ensure the reaction pH is optimal (around 2.6) for the acid-catalyzed addition to cyanoguanidine.[4]
-
Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. Careful monitoring of the reaction progress is crucial.
-
Purification Difficulties: If the product is difficult to crystallize, consider converting it to a different salt form (e.g., dihydriodide) which may have different solubility properties.[15]
Conclusion
The synthesis of N-substituted biguanides is a well-established field with a variety of reliable methods available to researchers. The choice of the synthetic protocol depends on the desired substitution pattern, the nature of the starting materials, and the available laboratory equipment. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, high yields of pure products can be achieved. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and exploration of this important class of compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Biguanide - Wikipedia [en.wikipedia.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theses.gla.ac.uk [theses.gla.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: High-Sensitivity Analytical Strategies for the Identification of Metformin Impurity E
Introduction: The Imperative for Impurity Profiling in Metformin
Metformin is a cornerstone therapeutic agent for type 2 diabetes mellitus, with millions of prescriptions filled globally.[1] Given its widespread use, ensuring the purity, safety, and efficacy of Metformin drug substances and products is of paramount regulatory and clinical importance. Pharmaceutical impurities, even at trace levels, can impact the stability of the drug product or pose potential health risks.
Metformin Impurity E, chemically known as 1-Methylbiguanide or N-Desmethyl Metformin, is a specified impurity listed in major pharmacopoeias such as the European Pharmacopoeia (EP) and is designated as Metformin Related Compound B in the United States Pharmacopeia (USP).[2][3][4][5][6] Its structural similarity to the active pharmaceutical ingredient (API) presents a unique analytical challenge. This application note provides detailed, field-proven protocols for the robust identification and quantification of Impurity E, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the confirmatory power of Liquid Chromatography-Mass Spectrometry (LC-MS).
The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure trustworthy and reproducible results.
Chemical Structures
A clear understanding of the molecular structures is fundamental to developing selective analytical methods.
Caption: Chemical structures of Metformin and Metformin Impurity E.
Core Challenge: The Polarity Problem
Metformin and its related impurities are highly polar, basic compounds.[1][7] This characteristic renders traditional reversed-phase liquid chromatography (RPLC) ineffective, as these analytes exhibit little to no retention on non-polar stationary phases (e.g., C18). Therefore, specialized chromatographic techniques are required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for retaining and separating highly polar compounds.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar aqueous solvent. A water-rich layer is formed on the surface of the stationary phase, facilitating the partitioning of polar analytes, thus enabling their retention and separation.[9]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since Metformin and its impurities are basic and exist as cations at acidic pH, a strong cation exchange (SCX) column can be effectively used for separation.[10][11]
Protocol 1: HPLC-UV Method for Quantification
This protocol details a robust HPLC method using a zwitterionic HILIC column for the separation and quantification of Metformin and its impurities, including Impurity E. This method is designed for routine quality control testing.
Scientific Principle
The zwitterionic HILIC stationary phase contains both positively and negatively charged functional groups.[9] This dual nature allows for multiple interaction modes, including hydrophilic partitioning and weak electrostatic interactions, providing excellent selectivity and peak shape for polar basic compounds like Metformin and Impurity E. Detection is typically performed at a low UV wavelength (e.g., 218 nm) where the biguanide structure exhibits absorbance.[10][11]
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for Impurity E analysis.
Materials and Instrumentation
-
Instrument: HPLC or UPLC system with a UV/PDA detector.
-
Column: Atlantis™ Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC column).[9]
-
Reference Standards: Metformin Hydrochloride (USP or EP), Metformin Impurity E (1-Methylbiguanide hydrochloride).[6]
-
Reagents: Acetonitrile (HPLC grade), Ammonium formate (LC-MS grade), Formic acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 100 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid) | Provides ionic strength and controls pH to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | The strong, less polar solvent in HILIC mode. |
| Gradient | 90% B to 70% B over 10 minutes | A gradient elution ensures that both the main API and all related impurities are eluted with good resolution and within a reasonable runtime. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability and reproducibility.[12] |
| Detection | UV at 218 nm | Provides adequate sensitivity for Metformin and its related substances.[10][13] |
| Injection Vol. | 2.0 µL | Small volume to prevent peak distortion on a narrow-bore column. |
Step-by-Step Protocol
-
Standard Preparation:
-
Impurity E Stock (S1): Accurately weigh ~10 mg of Metformin Impurity E reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~100 µg/mL.
-
Working Standard (S2): Dilute the Stock (S1) 1:100 with a 70:30 Acetonitrile:Water mixture to obtain a concentration of ~1.0 µg/mL (representing 0.1% of a 1 mg/mL sample).
-
-
System Suitability Solution (SSS) Preparation:
-
Accurately weigh ~25 mg of Metformin HCl reference standard into a 25 mL volumetric flask.
-
Add a calculated volume of the Impurity E Stock (S1) to achieve a final concentration of ~1.0 µg/mL.
-
Dissolve and dilute to volume with a 70:30 Acetonitrile:Water mixture. This solution contains Metformin at ~1000 µg/mL and Impurity E at ~1.0 µg/mL.
-
-
Sample Preparation (Drug Substance):
-
Accurately weigh ~25 mg of the Metformin HCl sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 70:30 Acetonitrile:Water mixture to achieve a target concentration of 1000 µg/mL.
-
Filter the solution through a 0.22 µm nylon filter before injection.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the System Suitability Solution (SSS) in five replicates.
-
Inject the Working Standard (S2).
-
Inject the Sample Preparation.
-
System Suitability and Acceptance Criteria
A method's trustworthiness is established by its system suitability.
-
Resolution: The resolution between the Metformin peak and the Impurity E peak must be ≥ 2.0. Pharmacopeial methods often require a resolution of at least 10 between critical pairs.[14]
-
Tailing Factor: The tailing factor for the Metformin peak should be ≤ 2.0.
-
Precision: The relative standard deviation (%RSD) for the peak area of Impurity E from five replicate injections of the SSS should be ≤ 5.0%.
Protocol 2: LC-MS Method for Definitive Identification
While HPLC-UV is excellent for quantification, LC-MS provides unequivocal identification through mass analysis, serving as a powerful confirmatory technique.[8][15]
Scientific Principle
This method couples HILIC separation with a mass spectrometer. After separation in the LC system, analytes are ionized (typically using Electrospray Ionization, ESI) and enter the mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions. By extracting the ion chromatograms for the specific theoretical masses of Metformin and Impurity E, one can confirm the identity of a peak with very high certainty, even at trace levels or if co-elution with another substance occurs.
Experimental Workflow: LC-MS
Caption: LC-MS workflow for confirmatory analysis of Impurity E.
Materials and Instrumentation
-
Instrument: LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer).
-
Column & Reagents: Same as Protocol 1, but ensuring all mobile phase additives (formic acid, ammonium formate) are LC-MS grade to avoid ion suppression.
LC-MS Conditions
| Parameter | Condition | Rationale |
| LC Conditions | Identical to HPLC-UV method in Section 3.4 to allow for direct comparison. | |
| Ionization Mode | ESI Positive | Metformin and its impurities are basic and readily form positive ions ([M+H]+). |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 120 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of mobile phase droplets. |
| Scan Mode | Full Scan (m/z 50-250) & Targeted SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification. |
| Ions to Monitor | Metformin: [M+H]+ = 130.1087 Impurity E: [M+H]+ = 116.0931 | These are the theoretical exact masses for the protonated molecules, providing high specificity.[16] |
Step-by-Step Protocol
-
Sample and Standard Preparation: Follow the same procedure as outlined in Section 3.5.
-
Analysis:
-
Acquire data in full scan mode to obtain mass spectra for all eluting peaks.
-
Identify the peak corresponding to the retention time of Impurity E (as determined by injecting the standard).
-
Confirm that the mass spectrum for this peak shows a dominant ion at m/z 116.0931 ± 5 ppm.
-
For quantification, use Targeted SIM or generate an Extracted Ion Chromatogram (EIC) for m/z 116.0931. This filters out noise and interference, significantly improving the signal-to-noise ratio and the limit of detection.[8]
-
Conclusion
The reliable identification of Metformin Impurity E is critical for ensuring the quality and safety of Metformin products. Due to the high polarity of the analyte, specialized chromatographic techniques are mandatory. The described HPLC-UV method based on HILIC is robust and suitable for routine quantitative analysis in a quality control environment. For unequivocal confirmation, especially during method development, validation, or for out-of-specification investigations, the LC-MS method provides the necessary specificity and sensitivity. By combining these two methodologies, researchers and analysts can build a comprehensive and trustworthy system for the control of Metformin Impurity E, meeting stringent regulatory expectations.
References
- 1. lcms.cz [lcms.cz]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. allmpus.com [allmpus.com]
- 4. 1-Methylbiguanide Hydrochloride | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. Metformin EP Impurity E (HCl salt) | 1674-62-0 | SynZeal [synzeal.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. lcms.cz [lcms.cz]
- 10. ptfarm.pl [ptfarm.pl]
- 11. CN111562319A - Method for detecting related substances in metformin hydrochloride preparation - Google Patents [patents.google.com]
- 12. lcms.cz [lcms.cz]
- 13. uspbpep.com [uspbpep.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. mtc-usa.com [mtc-usa.com]
Application Note: 1-Carbamimidoyl-2-methylguanidine (Metformin) as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry
Abstract 1-Carbamimidoyl-2-methylguanidine, widely known as the frontline anti-diabetic drug metformin, possesses a rich and versatile coordination chemistry profile that extends its utility far beyond its medicinal applications. The biguanide moiety, characterized by two imino and three amino groups, functions as an excellent N-donor bidentate ligand, readily forming stable six-membered chelate rings with a vast array of transition metals. This coordination is stabilized by significant π-electron delocalization across the chelate ring, conferring unique electronic and steric properties to the resulting metallo-complexes. The complexation of metformin often leads to a synergistic enhancement of its inherent biological activities and unlocks novel applications in catalysis and materials science. This guide provides an in-depth exploration of metformin as a ligand, detailing protocols for the synthesis and characterization of its metal complexes and highlighting its applications for researchers in coordination chemistry, medicinal chemistry, and drug development.
Introduction to this compound (Metformin) as a Ligand
Structural and Physicochemical Properties
Metformin (C₄H₁₁N₅) is classified as an organo-superbase due to the extensive n-π conjugation between its amino and imino groups. This high basicity is crucial for its function as a strong ligand. The structure can exist in several tautomeric forms, but its key feature for coordination chemistry is the presence of two imino (=NH) groups in a cis-conformation, which are perfectly positioned to act as a bidentate chelating agent for metal ions.
Coordination Chemistry: The Biguanide Motif
The power of metformin in coordination chemistry stems from its ability to act as a bidentate N,N'-donor ligand. It coordinates to metal centers through the lone pair of electrons on the imino nitrogen atoms. This coordination results in the formation of a highly stable six-membered chelate ring. This structural arrangement is not only thermodynamically favorable but also kinetically robust, a property that is critical for the biological and catalytic applications of these complexes. Metformin readily forms complexes with virtually all transition metals, including but not limited to copper, nickel, cobalt, chromium, zinc, and platinum, as well as lanthanides.
Caption: Coordination of metformin to a metal center (Mⁿ⁺).
Synthesis of Metformin-Metal Complexes: Principles and Protocols
General Principles of Synthesis
The synthesis of metformin-metal complexes is generally straightforward. The most common precursor for the ligand is metformin hydrochloride (Met·HCl), its commercial form.
-
Causality of Base Addition : Since Met·HCl is a salt, the biguanide moiety is protonated and thus a poor ligand. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the biguanidinium ion, generating the neutral metformin free base in situ. This neutral species is the active form that coordinates with the metal ion. The stoichiometry of the added base can be critical; for instance, different molar ratios of base to metal have been shown to yield either mononuclear or dinuclear bridged complexes.
-
Choice of Metal Salt and Solvent : Simple metal halides (e.g., CuCl₂, NiCl₂·6H₂O) are common starting materials. The choice of solvent depends on the solubility of the reactants. Water and methanol are frequently used, as both metformin hydrochloride and many transition metal salts are soluble in them.
-
Reaction Conditions : The reaction is typically carried out with stirring, often under reflux, for a period ranging from one to several hours to ensure complete complex formation. The resulting metal complex, which is often colored and less soluble than the reactants, precipitates upon cooling. Purification is usually achieved by washing with the solvent and recrystallization.
Caption: General workflow for the synthesis of metformin-metal complexes.
Protocol 1: Synthesis of Bis(metformin)copper(II) Dichloride, [Cu(Met)₂]Cl₂
This protocol describes a representative synthesis of a 1:2 metal-to-ligand complex.
Materials:
-
Metformin hydrochloride (Met·HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Magnetic stirrer with hotplate, reflux condenser, filter funnel, and standard glassware.
Procedure:
-
Ligand Solution: Dissolve 2 mmoles of metformin hydrochloride in 20 mL of methanol in a round-bottom flask with stirring.
-
Base Addition: In a separate beaker, dissolve 2 mmoles of NaOH in a minimal amount of water and add it dropwise to the stirring metformin solution. Stir for 15 minutes. This step generates the neutral metformin ligand.
-
Metal Salt Addition: Dissolve 1 mmole of CuCl₂·2H₂O in 10 mL of methanol. Add this solution slowly to the metformin solution. A color change should be observed.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. A colored precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with small portions of cold methanol and then deionized water to remove unreacted starting materials and salts.
-
Drying: Dry the purified pink complex in a desiccator over anhydrous CaCl₂.
-
Validation: The integrity of the synthesized complex must be confirmed through the characterization techniques outlined in Section 3.
Protocol 2: Synthesis of Tris(metformin)chromium(III) Chloride, [Cr(Met)₃]Cl₃
This protocol is adapted for a 1:3 metal-to-ligand complex with a trivalent metal ion.
Materials:
-
Metformin hydrochloride (Met·HCl)
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
Ligand Solution: Dissolve 3 mmoles of metformin hydrochloride in 30 mL of methanol.
-
Base Addition: Add a solution of 3 mmoles of NaOH in a minimal amount of water dropwise to the metformin solution. Stir for 15 minutes.
-
Metal Salt Addition: Add 1 mmole of CrCl₃·6H₂O directly to the ligand solution.
-
Reaction: Reflux the mixture for 3 hours. The color of the solution will change as the complex forms.
-
Isolation & Purification: Cool the solution. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume by rotary evaporation to induce precipitation. Wash the solid with cold methanol.
-
Drying: Dry the resulting complex in a desiccator.
-
Validation: Characterize the product to confirm its structure and purity. The expected product is often an octahedral complex.
Characterization of Metformin-Metal Complexes
A multi-technique approach is essential for the unambiguous characterization of newly synthesized complexes.
-
FT-IR Spectroscopy: This is a primary tool for confirming coordination. The most significant spectral change is the shift in the stretching frequency of the imine C=N bond of metformin (typically around 1568 cm⁻¹) upon complexation. This shift indicates the involvement of the imino nitrogen atoms in bonding to the metal center.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry.
-
UV-Visible Spectroscopy: Gives information about the electronic structure and geometry of the complex. For transition metal complexes, d-d electronic transitions are often observed in the visible region, and their position and intensity are indicative of the coordination geometry (e.g., octahedral vs. square planar).
-
Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent (e.g., DMSO or DMF). This helps to establish whether anions (like Cl⁻) are part of the primary coordination sphere or are present as counter-ions.
-
Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons and provides strong evidence for the coordination geometry.
-
X-ray Crystallography: Provides definitive, unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.
| Technique | Parameter Measured | Information Gained | Expected Result for [Cu(Met)₂]Cl₂ |
| FT-IR | Vibrational frequencies | Confirmation of ligand coordination | Shift in ν(C=N) from ~1568 cm⁻¹ |
| UV-Vis | Electronic transitions | Coordination geometry | Broad d-d transition band in the visible region |
| Molar Conductivity | Ionic mobility in solution | Electrolytic nature | Value consistent with a 1:2 electrolyte in DMF/DMSO |
| Elemental Analysis | %C, %H, %N | Empirical formula, purity | Experimental values match calculated values |
| Magnetic Moment | Paramagnetism | Number of unpaired electrons | Value ~1.73 B.M., consistent with one unpaired e⁻ (d⁹ Cu(II)) |
Applications in Medicinal Chemistry and Drug Development
The coordination of metformin to metal centers is a promising strategy for developing new metallodrugs with improved therapeutic profiles.
Rationale for Metallation: Enhanced Bioactivity
Coordination to a metal ion can alter the physicochemical properties of metformin, such as its lipophilicity, stability, and ability to interact with biological targets. This often results in enhanced pharmacological activity compared to the free ligand. The metal ion itself may also contribute to the overall biological effect, leading to a synergistic therapeutic outcome.
Caption: Metallation enhances the therapeutic potential of metformin.
Case Study: Antidiabetic Applications
While metformin is a potent antidiabetic agent, its metal complexes have shown even greater and more sustained hypoglycemic effects. Complexes of chromium(III) and vanadium(IV) are of particular interest. There is evidence that chromium supplementation can improve glycemic control, and vanadium compounds are known insulin mimetics. Studies on diabetic animal models have demonstrated that complexes like [Cr(Met)₂(Cl)₂]Cl can significantly lower blood glucose levels more effectively than metformin hydrochloride alone. The specific coordination mode of the ligand to the metal center appears to be a critical factor in its antidiabetic efficacy.
Case Study: Antimicrobial and Anticancer Applications
Uncoordinated metformin shows little to no antimicrobial activity. However, its metal complexes have demonstrated broad-spectrum antibacterial and antifungal properties. For example, a manganese(II)-metformin complex showed 2–16-fold higher activity than metformin against various bacterial and fungal strains. Similarly, the anticancer effects of metformin can be potentiated through complexation. The resulting metallodrugs often exhibit different mechanisms of action, including the ability to bind to and cleave DNA.
Applications in Catalysis
The unique electronic properties of metformin-metal complexes make them attractive candidates for catalysis.
-
Bio-inspired Catalysis: Ternary copper(II) complexes containing metformin and an amino acid have been shown to mimic the activity of copper-dependent enzymes like catechol oxidase and phenoxazinone synthase. These complexes can efficiently catalyze the aerial oxidation of substrates, demonstrating their potential as functional models for metalloenzymes.
-
Heterogeneous Catalysis: Metformin's superbasic nature has been exploited by immobilizing it onto solid supports. For example, metformin-functionalized UiO-66-NH₂, a metal-organic framework (MOF), has been developed as a highly efficient and recyclable nanocatalyst for the synthesis of dihydropyridines. The exceptional basicity imparted by the metformin moiety is credited for the enhanced catalytic performance.
Conclusion and Future Outlook
This compound (metformin) is far more than a single-purpose drug; it is a powerful and versatile building block in coordination chemistry. Its ability to form stable complexes with a wide range of metals allows for the fine-tuning of its biological and chemical properties. The enhanced antidiabetic, antimicrobial, and anticancer activities of its metal complexes highlight a promising avenue for the development of next-generation metallodrugs. Furthermore, the application of these complexes in catalysis is a rapidly growing field with significant potential. Future research should focus on elucidating the precise mechanisms of action of these complexes, exploring a wider range of metal-ligand combinations, and developing targeted drug delivery systems to maximize therapeutic efficacy while minimizing potential toxicity.
Preparation of 1-carbamimidoyl-2-methylguanidine (Metformin) Stock Solutions for Cellular and Biochemical Assays
An Application Guide for Researchers and Drug Development Professionals
Abstract
1-Carbamimidoyl-2-methylguanidine, universally known by its common name Metformin, is a cornerstone therapeutic for type 2 diabetes and a compound of intense research interest for its potential applications in oncology, aging, and cardiovascular disease.[1][2] The reliability and reproducibility of in vitro and in vivo studies hinge on the accurate preparation of stable, high-purity stock solutions. This document provides a comprehensive guide, grounded in established physicochemical principles, for the preparation, validation, and storage of Metformin stock solutions. We present a detailed protocol with an emphasis on scientific causality, ensuring that researchers can confidently prepare solutions for a wide range of experimental applications.
Introduction: The Scientific Imperative for Precise Stock Solutions
This guide moves beyond a simple recitation of steps to explain the critical rationale behind each phase of the protocol. By understanding the "why," researchers can adapt the methodology to specific experimental needs while maintaining the integrity of the stock solution.
Physicochemical Properties of this compound
Understanding the fundamental properties of a compound is the foundation for developing a robust preparation protocol. Metformin is typically supplied as a hydrochloride salt (Metformin HCl), which enhances its stability and solubility.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Common Name | Metformin | - |
| CAS Number | 657-24-9 (Metformin base) | PubChem |
| Molecular Formula | C₄H₁₁N₅ | [6] |
| Molecular Weight | 129.16 g/mol (base) | [6] |
| pKa | ~12.4 | - |
| Appearance | White crystalline solid | [7] |
| Aqueous Solubility | Highly soluble (>300 mg/mL at room temp) | [8] |
| Solubility in other solvents | Soluble in DMSO; sparingly soluble in ethanol, acetone, acetonitrile.[9][10][11] | - |
The exceptional aqueous solubility of Metformin HCl is a key characteristic that dictates the choice of solvent.[8]
Core Principles: Solvent Selection and Stability
The Primary Choice: Sterile, Nuclease-Free Water
For the vast majority of cell culture and biochemical assays, sterile, nuclease-free water is the unequivocally superior solvent for Metformin HCl.[9][12]
-
Causality: Metformin HCl is a salt that readily dissociates in water, leading to high solubility without the need for heating or harsh vortexing that could degrade the compound.[8][12] Water is biologically inert and will not introduce confounding variables, unlike organic solvents.
The Secondary Option: Dimethyl Sulfoxide (DMSO)
While Metformin is highly soluble in water, DMSO is also a viable solvent.[9] However, its use should be carefully considered.
-
When to Consider DMSO: DMSO may be necessary in complex experiments where multiple compounds with different solubility profiles are being combined.[9]
-
Critical Caveat: DMSO can exert biological effects and induce toxicity in cell cultures, typically at concentrations above 0.1% to 0.5%.[9] Therefore, if a DMSO stock is prepared, the final working concentration in the assay medium must be calculated to keep the DMSO concentration well below this toxic threshold. For this reason, water remains the recommended solvent whenever possible.[9]
Safety and Handling
Before handling the compound, it is mandatory to read the Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[13][14]
-
Handling: Handle the powdered form of Metformin HCl in a chemical fume hood or a designated area to avoid inhalation of fine particles.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[13]
Detailed Protocol: Preparation of a 1 M Aqueous Stock Solution
This protocol describes the preparation of a 1 M Metformin HCl stock solution, a common high concentration that allows for significant dilution into final working concentrations.
Materials and Equipment
-
This compound hydrochloride (Metformin HCl) powder
-
Sterile, nuclease-free water (or cell culture grade water)
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes for aliquoting
Step-by-Step Methodology
Step 1: Pre-Calculation Determine the mass of Metformin HCl required. The molecular weight of Metformin HCl is 165.63 g/mol .
-
Calculation for 10 mL of a 1 M stock:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.010 L x 165.63 g/mol = 1.6563 g
-
Step 2: Weighing the Compound
-
Place a sterile conical tube on the analytical balance and tare the weight.
-
Carefully weigh 1.6563 g of Metformin HCl powder directly into the tube. Handle the powder in a fume hood or with appropriate ventilation.
Step 3: Solubilization
-
Using a sterile serological pipette, add approximately 8 mL of sterile, nuclease-free water to the conical tube containing the powder.
-
Cap the tube tightly and vortex at medium speed. Metformin HCl should dissolve readily.[12] Visually inspect the solution against a light source to ensure all crystals have dissolved and the solution is clear.
-
Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. This is a critical step for ensuring accurate concentration.
Step 4: Sterile Filtration (Self-Validation)
-
Draw the entire 10 mL of the Metformin HCl solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe. This step is a self-validating measure that removes any potential microbial contamination and undissolved microparticles, ensuring the purity and stability of the final stock.
-
Dispense the solution through the filter into a new, sterile 15 mL conical tube.
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting microcentrifuge tubes.
-
Label each aliquot clearly with the compound name ("Metformin HCl"), concentration (1 M), preparation date, and your initials.
-
Store the aliquots at -20°C for long-term use. Some sources suggest stability for up to one year under these conditions.[16] For short-term use (days to weeks), storage at 4°C is acceptable.
Visualizing the Workflow and Application
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile Metformin HCl stock solution.
Application Context: Metformin's Action on the AMPK Signaling Pathway
The prepared stock solution is often used to investigate Metformin's primary mechanism of action: the inhibition of the mitochondrial respiratory chain complex I, which leads to the activation of the AMPK pathway.[3][4]
Caption: Simplified AMPK signaling pathway activated by Metformin.
References
- 1. scispace.com [scispace.com]
- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. smep.org.mx [smep.org.mx]
- 6. 1-Carbamimidoyl-1,2-dimethylguanidine | C4H11N5 | CID 3043660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fip.org [fip.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-Carbamimidoyl-2-Methylguanidine in DMSO
Welcome to the technical support center for handling 1-carbamimidoyl-2-methylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering explanations for the underlying chemical principles to empower you in your experimental design.
A critical preliminary note: this compound is the chemical name for the widely used pharmaceutical compound Metformin . Much of the available solubility data refers to it by this common name, often in its hydrochloride salt form (Metformin HCl), which is the most common form for laboratory use.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when dissolving this compound in DMSO. Follow the diagnostic questions to identify and resolve your specific issue.
Issue 1: My compound is not dissolving at the desired concentration.
You have added the weighed compound to the correct volume of DMSO, but solid particles remain visible even after vortexing.
Initial Diagnostic & Corrective Workflow
This workflow outlines the primary steps to take when initial dissolution fails.
Caption: Troubleshooting workflow for initial dissolution failure.
Expert Analysis & Protocols
If simple agitation is insufficient, more energy must be introduced into the system to overcome the solute's crystal lattice energy. The principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents.[1][2] While this compound and DMSO are both polar, strong intermolecular forces in the solid compound require disruption.
Protocol 1: Dissolution with Gentle Heating
-
Prepare the solute-solvent mixture in a tightly sealed, chemically resistant vial (e.g., glass or polypropylene).
-
Place the vial in a water bath pre-heated to a temperature between 30°C and 50°C. Caution: Do not exceed 50°C without confirming the thermal stability of your specific compound lot.
-
Incubate for 10-15 minutes.
-
Remove the vial, vortex vigorously for 30-60 seconds, and visually inspect for remaining solid.
-
Repeat steps 3 and 4 as necessary. Increased temperature enhances the kinetic energy of solvent molecules, increasing their ability to interact with and break apart the solute.[3][4]
Protocol 2: Dissolution with Sonication
Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that effectively break down particle aggregates and enhance solvent-solute interaction at the solid's surface.[5]
-
Prepare the solute-solvent mixture in a suitable vial.
-
Place the vial in a bath sonicator containing water. Ensure the water level in the bath is similar to the solvent level in the vial.
-
Sonicate for 15-30 minute intervals.
-
After each interval, vortex the sample and check for dissolution. Monitor the vial to ensure it does not become excessively hot, as this could degrade the compound.[3] Low-energy sonication has been proven effective for dissolving compounds, even those that have previously precipitated from DMSO.[6][7]
Issue 2: My compound dissolved but later precipitated out of solution.
This common issue indicates that the solution was likely supersaturated or that the solution's properties have changed over time.
Causality Analysis of Precipitation
Understanding the root cause is key to preventing recurrence.
Caption: Primary causes of compound precipitation from DMSO.
Expert Analysis & Preventative Measures
-
Temperature-Induced Supersaturation: If you used heat to dissolve the compound, you might have created a supersaturated solution that is not stable at room temperature. The lowest energy state for the excess solute is to crystallize out of solution.[8]
-
Solution: Prepare the stock at a concentration known to be stable at your storage temperature (e.g., room temperature or 4°C). If a higher concentration is needed temporarily, prepare it fresh and use it immediately.
-
-
Water Contamination: This is a frequent and often overlooked cause of precipitation. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. For many organic compounds, the presence of even small amounts of water in DMSO can dramatically decrease solubility.[6][7] This is attributed to the non-ideal properties of DMSO-water mixtures, where the energy required to form a cavity for the solute molecule is higher than in pure DMSO.[6]
-
Solution: Use high-purity, anhydrous DMSO from a freshly opened bottle. Work quickly and minimize the time the stock bottle is open to the air. Store stock solutions in vials with tight-fitting caps, possibly with a desiccant.
-
-
Freeze-Thaw Cycles: The process of freezing and thawing a stock solution can promote precipitation. As the DMSO begins to freeze, the concentration of the compound in the remaining liquid phase increases, which can lead to nucleation and crystal formation that does not fully reverse upon thawing.[7]
-
Solution: Aliquot your stock solution into smaller, single-use volumes after preparation. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (Metformin) in DMSO?
The reported solubility varies across different suppliers and studies, likely due to differences in the salt form (hydrochloride is common), purity, and measurement conditions (temperature, water content). The following table summarizes some reported values.
| Reported Solubility | Molar Equivalent (for Metformin HCl, MW: 165.62 g/mol ) | Source |
| Up to 8 mg/mL | ~48.3 mM | Sigma-Aldrich[9] |
| ≥8.3 mg/mL | ~50.1 mM | RayBiotech[10] |
| ≥1.7 mg/mL | ~10.26 mM | MedChemExpress[11] |
| Up to 100 mM | 16.56 mg/mL | ResearchGate Discussion[12] |
Q2: How does pH affect the solubility of this guanidine derivative?
The guanidine functional group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form, the guanidinium cation.[13][14]
-
In Pure DMSO: pH is not a concept that applies in the same way as in aqueous solutions. The compound dissolves as a neutral molecule or an ion pair.
-
In Aqueous Dilutions: The behavior upon dilution is critical. If you are adding your DMSO stock to an aqueous buffer, the pH of that buffer will determine the ionization state. The protonated, cationic form of the guanidine group is generally more soluble in water.[15] Therefore, maintaining a neutral to slightly acidic pH in the final aqueous solution is often beneficial for preventing precipitation upon dilution.
Q3: Can I use co-solvents with DMSO to improve solubility?
Yes, co-solvents can be used, but their primary utility is often to improve the aqueous solubility after dilution from a DMSO stock, rather than increasing solubility in the stock itself.[16] For in vivo studies, formulations often include co-solvents like PEG300 or solubilizing agents like Tween-80 and SBE-β-CD in the final aqueous vehicle, starting from a small percentage of DMSO stock.[11] If you are struggling with solubility in 100% DMSO, introducing a co-solvent like N-methyl-2-pyrrolidone (NMP) could be explored, but this creates a more complex solvent system that must be validated for compatibility with your specific assay.[17]
Q4: Why is using anhydrous DMSO so important?
As detailed in the troubleshooting section, DMSO's hygroscopic nature is a major liability in the laboratory. The absorption of atmospheric water can significantly alter its solvent properties and synergistically enhances the probability of compound precipitation, especially when combined with freeze-thaw cycles.[6][7][8] For ensuring reproducibility and maintaining the integrity of your stock solutions, starting with and maintaining anhydrous conditions is paramount.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. researchgate.net [researchgate.net]
- 4. fctemis.org [fctemis.org]
- 5. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 8. ziath.com [ziath.com]
- 9. Metformin [sigmaaldrich.com]
- 10. raybiotech.com [raybiotech.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound;sulfuric acid | 36801-25-9 | Benchchem [benchchem.com]
- 14. Guanidine - Wikipedia [en.wikipedia.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Biguanide Derivatives
Welcome to the technical support center for the synthesis of biguanide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQ 1: My reaction of an amine hydrochloride with dicyandiamide is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the reaction of an amine hydrochloride with dicyandiamide are a frequent issue. The success of this reaction is highly sensitive to several factors.
Underlying Causality:
The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon of dicyandiamide. The use of an amine hydrochloride salt is a classic method, often performed by direct fusion or in a high-boiling solvent.[1][2] The key is to have the right balance of free amine and activated dicyandiamide.
Troubleshooting Steps:
-
Inadequate Temperature/Reaction Time: The direct fusion of amine hydrochlorides and dicyandiamide often requires high temperatures (180-200 °C) for a relatively short duration (e.g., 1 hour).[1] If you are running the reaction in a solvent, ensure you are at a sufficiently high temperature (e.g., refluxing in butanol or xylene) for an adequate time (which can range from 2 to 48 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent is critical. While high-boiling aromatic solvents like toluene and xylene are common, polar aprotic solvents can also be effective, especially in microwave-assisted synthesis.[1][3] In some cases, greener solvents like water or ethanol have been used, but may lead to impure products.[4] If you suspect solvent incompatibility, consider switching to a different solvent system.
-
Reactant Concentration: The concentration of your reactants can significantly impact the yield. Some studies have shown that a minimum reactant concentration of 2 M is necessary for high yields.[4][5] If your reaction is too dilute, the probability of effective collisions between reactant molecules decreases.
-
Incomplete Formation of the Free Amine: Although you start with the amine hydrochloride, the reaction requires the free amine to act as a nucleophile. At high temperatures, an equilibrium is established where some free amine and HCl are present. If this equilibrium is not favorable, the reaction will be slow.
Workflow for Optimizing Amine Hydrochloride + Dicyandiamide Reaction:
Caption: Troubleshooting workflow for low yield in biguanide synthesis.
FAQ 2: I am observing significant amounts of side products in my reaction. What are they and how can I minimize their formation?
Answer:
The formation of side products is a common pitfall, particularly when using reactive starting materials or harsh reaction conditions.
Common Side Products and Their Formation:
-
Melamine: This can form from the trimerization of dicyandiamide, especially at high temperatures.
-
N,N-Dimethylamidino Urea: This impurity can arise in the synthesis of metformin.[6]
-
Triazines: Biguanides can serve as precursors to 1,3,5-triazines, and under certain conditions, cyclization can occur.[1][7]
-
Products of Amine Reaction with Cyanoguanidine's Terminal Amine: Using free amines under harsh conditions can lead to undesired side reactions on the terminal amine of the cyanoguanidine.[1]
Strategies to Minimize Side Products:
-
Use of Activating Agents: To avoid harsh conditions, consider using an activating agent for the nitrile group of cyanoguanidine. Trimethylsilyl chloride (TMSCl) is a common choice, which allows the reaction to proceed under milder conditions, thus reducing the formation of temperature-induced side products.[1][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to cleaner conversions and higher yields in shorter reaction times (e.g., 10-30 minutes).[1][9] This rapid heating can minimize the time for side reactions to occur.
-
pH Control: The pH of the reaction medium can influence the reactivity of the species involved. For reactions involving cyanoguanidine and an amine, acidic conditions (often using hydrochloric acid) are typically employed to protonate and activate the nitrile group.[7]
Experimental Protocol: Microwave-Assisted Synthesis of a Phenformin Analogue
This protocol utilizes TMSCl as an activator to promote a cleaner reaction under microwave irradiation.[8]
| Reagent | Equivalents |
| Dicyandiamide | 1.0 |
| 2-Phenylethylamine | 1.0 |
| Trimethylsilyl chloride (TMSCl) | 1.1 |
| Dry Acetonitrile (CH3CN) | - |
Procedure:
-
To a solution of dicyandiamide in dry acetonitrile, add 2-phenylethylamine.
-
Slowly add trimethylsilyl chloride dropwise to the mixture.
-
Stir the mixture and irradiate in a microwave reactor at 130-150°C for 10-15 minutes.[9]
-
After completion, cool the reaction mixture and proceed with purification.
FAQ 3: I am struggling with the purification of my crude biguanide salt. What are the best practices?
Answer:
Purification of biguanide salts can be challenging due to their high polarity and potential for polymorphism.[6]
Key Purification Principles:
-
Recrystallization: This is the most common and effective method for purifying biguanide salts. The choice of solvent is crucial. Often, a solvent/anti-solvent system is employed.[6] For example, dissolving the crude product in a hot solvent like isopropyl alcohol and then adding an anti-solvent upon cooling can induce crystallization of the pure product.[8]
-
pH Adjustment: Biguanides are basic compounds, and their solubility is highly pH-dependent.[6] You can leverage this by carefully adjusting the pH of your crystallization medium to selectively precipitate the desired salt while leaving impurities in the mother liquor.
-
Solvent Extraction: In some cases, solvent extraction can be used for further purification, especially to remove less polar impurities.[3]
Troubleshooting Purification:
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solvent system is not optimal; the product is too soluble. | Try a different solvent/anti-solvent combination. Increase the amount of anti-solvent. |
| Low recovery after recrystallization | The product is too soluble in the chosen solvent, even at low temperatures. | Use a less polar solvent for recrystallization. Ensure the minimum amount of hot solvent is used for dissolution. |
| Persistent impurities observed by NMR/HPLC | The impurity has similar solubility to the product. | Try a different recrystallization solvent. Consider column chromatography on silica gel (though can be challenging with highly polar compounds) or preparative HPLC. Adjusting the pH during workup might also help. |
FAQ 4: How can I confidently characterize my synthesized biguanide derivative?
Answer:
Thorough characterization is essential to confirm the structure and purity of your biguanide derivative. A combination of spectroscopic techniques is recommended.[4][5]
Key Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Look for characteristic signals for the N-H protons, which typically appear in the range of 6.8-7.5 ppm.[1] The integration of these signals should correspond to the number of protons in your molecule.
-
¹³C NMR: The carbon atoms of the biguanide core typically resonate in the range of 158-165 ppm.[1]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of your final product.
Self-Validating System for Characterization:
Your characterization data should be internally consistent. For example, the molecular weight from mass spectrometry should match the structure determined by NMR. The purity determined by HPLC should be reflected in the clean baseline of your NMR spectrum.
References
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Metformin: A Technical Guide to Mitigating Off-Target Effects In Vivo
Welcome to the technical support center for researchers utilizing 1-carbamimidoyl-2-methylguanidine, widely known as metformin, in in vivo studies. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, troubleshoot, and mitigate the off-target effects of this powerful research compound. As experienced scientists, we understand that unexpected results can be both a challenge and an opportunity. This resource is structured to empower you to distinguish between on-target biology and off-target artifacts, ensuring the integrity and reproducibility of your research.
Understanding the Core Challenge: Metformin's Pleiotropic Nature
Metformin's primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK)[1][2]. This central role in cellular energy sensing accounts for its therapeutic effects on glucose metabolism. However, this same mechanism, along with other cellular interactions, can lead to a range of off-target effects that are critical for researchers to consider in their experimental design and interpretation.
This guide is divided into a proactive Frequently Asked Questions (FAQs) section to address common concerns before you begin your experiments, and a reactive Troubleshooting Guide for when you encounter specific issues. Each section is grounded in scientific principles and provides detailed, step-by-step protocols to validate your findings and refine your experimental approach.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the planning and execution of in vivo studies involving metformin.
Q1: What are the most common off-target effects of metformin I should be aware of in my animal model?
A1: The most frequently encountered off-target effects in preclinical models are gastrointestinal (GI) distress, lactic acidosis, and vitamin B12 deficiency[3].
-
Gastrointestinal Distress: This is the most common side effect and can manifest as diarrhea, loose stools, and changes in fecal output. It is often dose-dependent and can influence animal well-being, food and water intake, and ultimately, the experimental outcomes[4][5][6].
-
Lactic Acidosis: While rare, this is a serious metabolic complication characterized by a buildup of lactate in the blood. It is more likely to occur at high doses or in models with compromised renal or hepatic function[1].
-
Vitamin B12 Deficiency: Long-term metformin administration can interfere with vitamin B12 absorption, potentially leading to neurological or hematological issues in prolonged studies[3].
Q2: How do I choose the right dose and administration route to minimize off-target effects?
A2: The optimal dose and route depend on your specific research question and animal model. However, some general principles can help minimize off-target effects:
-
Dose Titration: Instead of starting with a high dose, a gradual dose escalation allows the animals to acclimate, which can significantly reduce the incidence of gastrointestinal side effects[7]. A typical starting dose in mice is 50-100 mg/kg/day, which can be gradually increased to a therapeutic range of 200-500 mg/kg/day[3][8][9].
-
Administration Route:
-
Oral Gavage: Provides precise dosing but can be stressful for the animals and may cause acute GI upset.
-
In Drinking Water: A less stressful method for long-term studies, but water intake can vary between animals, leading to inconsistent dosing. It's crucial to monitor water consumption and metformin solution stability.
-
Intraperitoneal (i.p.) Injection: Bypasses the gastrointestinal tract, which can be useful for studying systemic effects independent of gut-related mechanisms. However, this does not reflect the typical clinical route of administration.
-
-
Formulation: Consider using extended-release (XR) formulations if available for your model system. XR formulations are designed to slow the release of metformin, which can reduce the peak concentration in the gut and thereby lessen gastrointestinal side effects[10][11][12].
Q3: What is the role of the gut microbiome in metformin's off-target effects?
A3: The gut microbiome is a key player in both the therapeutic and adverse effects of metformin. Metformin can alter the composition of the gut microbiota, and these changes can contribute to gastrointestinal side effects. Conversely, certain gut bacteria may metabolize metformin, influencing its bioavailability and efficacy. Modulating the gut microbiome is an emerging strategy to mitigate metformin's off-target effects[8][13][14][15][16][17].
Q4: Are there any less common off-target effects I should be aware of?
A4: Yes, emerging research suggests other potential off-target effects that may be relevant depending on your area of investigation:
-
Immune System Modulation: Metformin can have anti-inflammatory effects and modulate T-cell responses, which could be a confounding factor in immunology or cancer studies[1][11][13][18].
-
Bone Metabolism: There are conflicting reports on metformin's effects on bone, with some studies suggesting it may influence bone mineral density and turnover[10][14][19][20][21].
-
Cognitive Function: Studies in animal models have shown both positive and negative effects of metformin on cognitive function, so this should be considered in neuroscience research[1][18][19].
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and address specific issues you may encounter during your in vivo metformin experiments.
Problem 1: High incidence of diarrhea and weight loss in the metformin-treated group.
This is a classic sign of gastrointestinal distress, a common off-target effect of metformin.
Diagnostic Workflow:
Caption: Workflow for troubleshooting metformin-induced GI distress.
Step-by-Step Troubleshooting Protocol:
-
Quantify Gastrointestinal Distress:
-
Fecal Moisture Content: Collect fresh fecal pellets and weigh them before and after drying in an oven at 60°C for 24 hours. A significant increase in the percentage of water content in the metformin group compared to the control group confirms diarrhea[4][5][6].
-
Stool Consistency Scoring: Visually score fecal pellets based on a standardized scale (e.g., from 1=well-formed to 4=diarrhea). This provides a semi-quantitative measure of GI distress.
-
Monitor Food and Water Intake: Significant reductions in consumption can indicate malaise.
-
-
Review Dosing Regimen:
-
If you started with a high dose, consider implementing a dose titration protocol.
Protocol: Dose Titration in Mice
-
Week 1: Start with a low dose of 50-100 mg/kg/day administered via oral gavage or in drinking water.
-
Week 2: If the initial dose is well-tolerated (no significant diarrhea or weight loss), increase the dose by 50%.
-
Week 3 onwards: Continue to increase the dose incrementally each week until the target therapeutic dose is reached. Monitor for signs of GI distress at each step.
-
-
Consider Formulation:
-
Investigate the Gut Microbiome:
-
Collect fecal samples for 16S rRNA sequencing to assess changes in the gut microbial composition between your treatment and control groups.
-
Consider performing a fecal microbiota transplant (FMT) from healthy, untreated donors to metformin-treated animals to see if this alleviates GI symptoms.
Protocol: Fecal Microbiota Transplant (FMT) in Mice
-
Donor Feces Collection: Collect fresh fecal pellets from healthy, untreated mice and immediately place them in an anaerobic chamber.
-
Preparation of Fecal Slurry: Homogenize the fecal pellets in sterile, anaerobic phosphate-buffered saline (PBS) at a concentration of approximately 100 mg/mL.
-
Administration: Administer 200 µL of the fecal slurry to each recipient mouse via oral gavage. Repeat this procedure for 3-5 consecutive days.
-
Monitoring: Monitor the recipient mice for resolution of GI symptoms.
-
Problem 2: Unexpected mortality or signs of severe metabolic distress in the treatment group.
This could be indicative of lactic acidosis, a rare but serious off-target effect.
Diagnostic Workflow:
Caption: Workflow for investigating suspected lactic acidosis.
Step-by-Step Troubleshooting Protocol:
-
Check for Predisposing Factors:
-
Are you using a particularly high dose of metformin?
-
Does your animal model have underlying kidney or liver problems? These conditions significantly increase the risk of metformin-associated lactic acidosis[1].
-
-
Measure Blood Lactate:
-
Collect blood samples from the tail vein or via cardiac puncture.
-
Use a portable lactate meter or a laboratory-based enzymatic assay to determine blood lactate concentrations. A significant elevation in the metformin-treated group compared to controls is a key indicator of lactic acidosis.
Protocol: Blood Lactate Measurement in Mice
-
Blood Collection: Gently restrain the mouse and collect a small drop of blood (approximately 5-10 µL) from a tail snip.
-
Measurement: Immediately apply the blood drop to a lactate test strip inserted into a portable lactate analyzer (e.g., Lactate Plus, Nova Biomedical).
-
Data Recording: Record the lactate concentration in mmol/L. For more quantitative analysis, collect whole blood in EDTA tubes and measure lactate using a commercially available kit following the manufacturer's instructions.
-
-
Assess Renal and Hepatic Function:
-
Measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
-
-
Mitigation Strategies:
-
If lactic acidosis is confirmed, immediately reduce the metformin dose or temporarily halt treatment.
-
Ensure animals have ad libitum access to water to prevent dehydration, which can exacerbate renal issues.
-
If your experimental plan allows, consider using a different animal model without pre-existing renal or hepatic impairment.
-
Problem 3: Neurological or behavioral changes observed in long-term studies.
This could be related to vitamin B12 deficiency.
Diagnostic Workflow:
Caption: Workflow for investigating potential vitamin B12 deficiency.
Step-by-Step Troubleshooting Protocol:
-
Assess Study Duration:
-
Vitamin B12 deficiency is typically a concern in studies lasting several months.
-
-
Measure Vitamin B12 and Methylmalonic Acid (MMA):
-
Collect serum or plasma samples.
-
Vitamin B12 levels can be measured using a competitive binding immunoassay (ELISA).
-
MMA is a more sensitive marker of vitamin B12 deficiency at the tissue level. MMA levels can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][9][12][22].
Protocol: Serum Vitamin B12 and MMA Measurement in Mice
-
Sample Collection: Collect whole blood via cardiac puncture and process to obtain serum.
-
Vitamin B12 Measurement: Use a commercially available mouse Vitamin B12 ELISA kit, following the manufacturer's protocol.
-
MMA Measurement: For MMA analysis, serum samples should be sent to a core facility with LC-MS/MS capabilities. Ensure proper sample handling and storage (-80°C) as per the facility's guidelines.
-
-
Mitigation Strategies:
-
If vitamin B12 deficiency is confirmed, consider supplementing the diet or drinking water with vitamin B12.
-
If your research question allows, you might consider an alternative compound with a similar mechanism of action but without the effect on vitamin B12 absorption.
-
Quantitative Data Summary
| Off-Target Effect | Key Monitoring Parameter | Typical Animal Model | Notes |
| Gastrointestinal Distress | Fecal Water Content, Stool Consistency Score, Food/Water Intake | Mouse, Rat | Dose-dependent, often resolves with dose titration or use of extended-release formulations. |
| Lactic Acidosis | Blood Lactate, Serum Creatinine, BUN, ALT, AST | Mouse, Rat (especially models with renal/hepatic impairment) | Rare but serious. Monitor closely in at-risk models. |
| Vitamin B12 Deficiency | Serum Vitamin B12, Serum Methylmalonic Acid (MMA) | Mouse, Rat (in long-term studies > 3 months) | MMA is a more sensitive indicator of tissue-level deficiency. |
| Immune Modulation | Cytokine profiling (e.g., IFN-γ, IL-17), T-cell population analysis | Mouse (e.g., EAE model for autoimmunity) | Can be a confounding factor in immunology studies. |
| Bone Metabolism | Bone Mineral Density (micro-CT), serum bone turnover markers | Mouse, Rat | Effects are complex and may be model-dependent. |
Conclusion: Embracing Rigor in Metformin Research
This compound is a valuable tool for a wide range of in vivo research. However, its pleiotropic nature necessitates a thoughtful and rigorous experimental approach. By understanding its potential off-target effects and proactively implementing strategies to monitor and mitigate them, you can enhance the reliability and impact of your findings. This guide provides a framework for troubleshooting common issues, but we encourage you to consult the primary literature and adapt these protocols to your specific experimental context.
References
- 1. Metformin and Its Immune-Mediated Effects in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of metformin-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of metformin-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin Attenuated the Autoimmune Disease of the Central Nervous System in Animal Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Differential Effect of Metformin on Osteocytes, Osteoblasts, and Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin prevents diabetes development in type 1 diabetes models via suppression of mTOR and STAT3 signaling in immune cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of the gut microbiota by metformin improves metabolic profiles in aged obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting gut microbiome boosted metformin tolerance | MDedge [mdedge.com]
- 17. Frontiers | Metformin and Autoimmunity: A “New Deal” of an Old Drug [frontiersin.org]
- 18. The anti-diabetic drug metformin does not affect bone mass in vivo or fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Metformin on Bone Mineral Density and Adiposity-Associated Pathways in Animal Models with Type 2 Diabetes Mellitus: A Systematic Review [mdpi.com]
- 20. The antidiabetic drug metformin acts on the bone microenvironment to promote myeloma cell adhesion to preosteoblasts and increase myeloma tumour burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-Substituted Biguanides
Welcome to the technical support center for the purification of N-substituted biguanides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with isolating these highly basic and polar compounds. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and develop robust, validated purification protocols.
The Core Challenge: The Physicochemical Nature of Biguanides
N-substituted biguanides are notoriously difficult to purify primarily due to their intrinsic chemical properties. They are strong organic superbases, with pKa values often exceeding 11.[1][2] This high basicity means they exist almost exclusively as protonated, cationic species under typical laboratory conditions (pH < 10). This cationic nature, combined with a high density of nitrogen atoms capable of hydrogen bonding, renders them highly polar and hydrophilic.[3][4] Consequently, they exhibit excellent solubility in polar solvents like water and alcohols but are practically insoluble in common nonpolar organic solvents.[5] This behavior complicates standard purification techniques like crystallization and normal-phase chromatography.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of N-substituted biguanides in a direct question-and-answer format.
Question 1: My crystallization yield is extremely low, or my product won't precipitate at all. What's going wrong?
Answer: This is a classic problem stemming from the high solubility of biguanide salts in polar solvents.
-
Causality: The high polarity of your biguanide salt means it has a strong affinity for polar solvents like water, methanol, or ethanol. Even upon cooling, the compound may remain fully solvated in the mother liquor, leading to poor recovery.
-
Troubleshooting Steps:
-
Employ an Anti-Solvent System: This is the most effective strategy. Dissolve your crude biguanide salt in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or an ethanol/water mixture).[6] Once fully dissolved, slowly add a less polar or nonpolar "anti-solvent" in which the salt is insoluble (e.g., isopropanol, acetone, acetonitrile, or ethyl acetate) until the solution becomes faintly turbid. Re-heat gently to clarify and then allow it to cool slowly. This systematically reduces the solvating power of the medium, forcing your product to crystallize.
-
Solvent Selection is Key: Avoid using water as the primary recrystallization solvent unless absolutely necessary, as the solubility of many biguanide hydrochlorides in water is very high. An aqueous ethanol solution (e.g., 70-75% ethanol) can be a good starting point for compounds like metformin hydrochloride.[6]
-
Concentrate the Solution: Before cooling or adding an anti-solvent, ensure your solution is sufficiently concentrated. If the solution is too dilute, you will not reach the point of supersaturation required for crystallization. Carefully reduce the solvent volume under reduced pressure.
-
Check the Salt Form: Ensure you are working with a salt (e.g., hydrochloride). The free base form is often less crystalline and may have different solubility properties. The synthesis of biguanides is often performed in the presence of acid, leading directly to the salt form.[3]
-
Question 2: My product is "oiling out" as a sticky gum instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with impure compounds or when cooling is too rapid.
-
Causality: The presence of impurities disrupts the formation of a regular crystal lattice. These impurities can act as a solvent for your product, creating a concentrated liquid phase. Additionally, rapid cooling can cause the solution to become supersaturated too quickly, leading to liquid-liquid phase separation instead of controlled crystallization.
-
Troubleshooting Steps:
-
Slow Down the Cooling Process: After dissolving your compound, allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling rate.
-
Reduce the Solvent Polarity: The "oil" is often a highly concentrated solution of your compound in the solvent. Try adding a small amount of anti-solvent (see Q1) to the warm, dissolved mixture before cooling to reduce the overall solvating power.
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Pre-Purification: If oiling persists, it's a strong indicator of significant impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica or treating it with activated carbon to remove colored impurities before attempting crystallization.[7]
-
Question 3: I am using normal-phase flash chromatography, but my biguanide is irreversibly stuck to the silica gel. How can I elute it?
Answer: This is expected behavior. The highly basic and polar nature of biguanides causes extremely strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.
-
Causality: The cationic biguanide engages in a powerful acid-base interaction with the acidic silica surface, effectively binding it to the stationary phase. Standard eluents like ethyl acetate/hexane mixtures lack the polarity and competitive strength to displace it.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The key is to add a basic modifier to the eluent to neutralize the acidic silica sites and compete for binding.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/TEA in a 90:9:1 ratio). TEA is a volatile base that effectively masks the silanol groups.
-
Ammonium Hydroxide: For very basic compounds, a mobile phase containing ammonium hydroxide can be effective. A common system is Dichloromethane/Methanol/Ammonium Hydroxide. Start with a gradient pushing towards a high concentration of the methanolic ammonia.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and can be a better choice for purifying basic compounds.
-
Reverse-Phase (C18) Silica: While seemingly counterintuitive for a polar molecule, reverse-phase chromatography can work well, especially for biguanides with some lipophilic character (e.g., proguanil, phenformin).[8] The mobile phase is typically a polar mixture like acetonitrile/water or methanol/water, often with an ion-pairing agent or buffer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of a non-polar solvent (like acetonitrile) and a small percentage of an aqueous buffer.[9][10]
-
-
Question 4: My final product is pure by NMR and HPLC, but it's discolored (yellow or brown). How can I remove the color?
Answer: The color is likely due to trace amounts of highly conjugated impurities formed during the synthesis, often under harsh acidic or high-temperature conditions.[11]
-
Causality: Even at very low concentrations (<0.1%), certain polymeric or oxidized byproducts can impart significant color to the sample.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method.
-
Dissolve the crude or discolored biguanide salt in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Add carbon to a slightly cooled solution to avoid violent bumping.
-
Stir or gently reflux the mixture for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless.
-
-
pH Adjustment During Workup: Sometimes, color bodies are pH-sensitive. Adjusting the pH of the aqueous solution before extraction or crystallization can sometimes help leave these impurities behind. For instance, a patent for metformin hydrochloride purification specifies adjusting the pH to 3-5 before crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q: Why is pH control so critical during the purification of biguanides?
A: pH is arguably the single most important parameter to control. It directly governs the protonation state of the biguanide, which in turn dictates its solubility and interaction with other materials.[12] As illustrated below, a biguanide like metformin can exist in diprotonated (METH2+), monoprotonated (METH+), or neutral (MET) forms.[1] The monoprotonated form is stable over a wide pH range. Manipulating the pH can selectively precipitate the desired salt or keep impurities in solution.
Q: What is the best general strategy for purifying a novel N-substituted biguanide for the first time?
A: Start with the assumption that it will be a highly polar, basic salt.
-
Isolate as a Hydrochloride Salt: After synthesis, ensure the product is isolated as its hydrochloride salt, which is typically more crystalline and stable than the free base.
-
Attempt Recrystallization First: Begin with a solvent/anti-solvent recrystallization (e.g., from Methanol/Acetonitrile or Ethanol/Ethyl Acetate). This is the most scalable and economical method.
-
Resort to Chromatography if Needed: If recrystallization fails to remove key impurities, move to chromatography. For preparative scale, flash chromatography on silica gel with a base-modified eluent (e.g., DCM/MeOH/NH4OH) is a robust choice. For analytical and small-scale purification, HPLC (HILIC or reverse-phase) is superior.[13]
Q: How can I reliably assess the purity of my final product?
A: A single method is insufficient. Use a combination of techniques:
-
HPLC: This is the gold standard for quantitative purity assessment. A high-purity sample should show a single major peak (>99% by area). Develop a method using a suitable column (C18 or HILIC) and mobile phase.[13][14]
-
NMR (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities. Integration of the ¹H NMR spectrum can give a good estimate of purity relative to a known standard.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities. High-resolution MS (HRMS) is particularly powerful for confirming the elemental composition.[15]
-
Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the proposed structure.
Visualized Workflows and Concepts
A logical approach is crucial for efficiently arriving at a pure compound. The following diagrams illustrate key decision-making processes and chemical principles.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2010146604A2 - Processes for preparing metformin hydrochloride - Google Patents [patents.google.com]
- 8. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Determination of a Biguanide Metformin, by High-Performance Liquid Chromatography with Precolumn Fluorescence Derivatization [jstage.jst.go.jp]
- 15. frontiersin.org [frontiersin.org]
Technical Support Center: Overcoming Drug Resistance to 1-Nitroso-3-nitro-1-methylguanidine (MNNG) in E. coli
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the alkylating agent 1-nitroso-3-nitro-1-methylguanidine (MNNG) in Escherichia coli. Here, we delve into the mechanisms of MNNG action, the pathways of resistance, and provide robust troubleshooting strategies and experimental protocols to address these challenges.
Understanding MNNG and its Mechanism of Action
1-Nitroso-3-nitro-1-methylguanidine (MNNG) is a potent mutagen and carcinogen widely used in experimental settings. [1]Its mutagenic activity stems from its ability to alkylate DNA, primarily adding methyl groups to the O6 position of guanine and the O4 position of thymine. [1]These modifications can lead to GC to AT transition mutations during DNA replication. [1][2]Unlike some other alkylating agents, MNNG requires intracellular thiols to become an active methylating agent. [3] The primary lesion, O6-methylguanine (O6-meG), is a significant premutagenic lesion. If not repaired, it can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation. The accumulation of such mutations can ultimately confer resistance or other phenotypic changes.
Core Mechanisms of MNNG Resistance in E. coli
Resistance to MNNG in E. coli is not a single-gene phenomenon but rather a complex interplay of multiple DNA repair and response pathways. Understanding these is critical to troubleshooting resistance.
The Adaptive Response: A Front-Line Defense
E. coli's primary defense against alkylating agents is the adaptive response, a sophisticated inducible system. Exposure to low, non-lethal doses of MNNG triggers the upregulation of a set of genes that protect the cell from subsequent, higher doses. [4][5][6]
-
Key Proteins: The adaptive response involves four key proteins: Ada, AlkA, AlkB, and AidB. [4][5] * Ada (O6-Methylguanine-DNA Methyltransferase): This protein is central to the adaptive response. It directly removes methyl groups from the O6 position of guanine and from methylphosphotriesters on the DNA backbone. [5]Upon accepting a methyl group, the Ada protein itself becomes methylated and acts as a transcriptional activator for the ada, alkA, alkB, and aidB genes. [5] * AlkA (3-Methyladenine DNA Glycosylase II): This glycosylase recognizes and removes a broad range of alkylated bases, including 3-methyladenine (3-meA) and 3-methylguanine (3-meG). [5][7] * AlkB (α-ketoglutarate-Fe(II)-dependent dioxygenase): AlkB actively repairs alkylated DNA and RNA by oxidative demethylation. [4] * AidB: The precise function of AidB is still under investigation, but it is thought to play a role in inactivating alkylating agents before they can damage DNA. [4] Constitutive expression or hyperactivation of the adaptive response is a common mechanism of MNNG resistance. [3]
Caption: The MNNG Adaptive Response Pathway in E. coli.
Mismatch Repair (MMR) Pathway
The Mismatch Repair (MMR) system corrects errors made during DNA replication, including misincorporated bases and insertion-deletion loops. [8][9][10]While not a direct repair mechanism for alkylated bases, it plays a crucial role in the processing of MNNG-induced damage. The MMR system, composed of MutS, MutL, and MutH proteins in E. coli, recognizes the mismatch created by O6-meG pairing with thymine. [8][9]A deficient MMR pathway can lead to an increased mutation rate and may contribute to the acquisition of resistance to certain DNA damaging agents. [11][12]
Nucleotide Excision Repair (NER) Pathway
The Nucleotide Excision Repair (NER) pathway is a versatile system that repairs bulky, helix-distorting DNA lesions. [13][14][15]In E. coli, this pathway is mediated by the UvrABC endonuclease complex. [13][14]While the primary lesions caused by MNNG are not typically considered bulky, the NER pathway can play a role in repairing some forms of MNNG-induced DNA damage. [13]
SOS Response
The SOS response is a global response to extensive DNA damage in bacteria. [16]It involves the induction of a number of genes that arrest the cell cycle and promote DNA repair. [16]However, some of the DNA polymerases induced during the SOS response are error-prone, which can lead to an increased mutation rate. [16]The mutagenicity of MNNG is, in part, dependent on the SOS response, particularly the functions of the umuDC operon. [7][17]
Troubleshooting Guide: MNNG Resistance in E. coli
This section provides a structured approach to identifying and overcoming MNNG resistance in your E. coli strains.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| High Minimum Inhibitory Concentration (MIC) of MNNG | 1. Constitutive activation of the adaptive response. 2. Altered intracellular thiol levels. [3] 3. Mutations in DNA gyrase. [18][19] | 1. Assess Adaptive Response Gene Expression: Use qRT-PCR to measure the transcript levels of ada, alkA, and alkB in your resistant strain compared to a sensitive control. Constitutively high expression suggests a mutation in the regulatory pathway. 2. Quantify Intracellular Thiols: Use a colorimetric assay (e.g., Ellman's reagent) to measure total thiol content. Lower levels can reduce MNNG activation. [3]3. Sequence gyrA and gyrB genes: Mutations in these genes can alter DNA supercoiling and affect MNNG accessibility to DNA. [18][19] |
| Low MNNG-induced Mutation Frequency | 1. Upregulated and highly efficient DNA repair pathways (Adaptive Response, NER). 2. Defective SOS response. | 1. Create DNA Repair Gene Knockouts: Systematically knock out key repair genes (ada, alkA, uvrA) in your resistant strain and re-assess MNNG sensitivity and mutation frequency. This will pinpoint the critical repair pathway. 2. Assess SOS Response Induction: Use a reporter strain with a lacZ fusion to an SOS-inducible promoter (e.g., umuD'-lacZ) to measure the induction of the SOS response after MNNG treatment. [17] |
| Strain Survives High MNNG Concentrations but with High Mutation Rate | 1. Defective Mismatch Repair (MMR) pathway. [11] 2. Error-prone DNA polymerase activity (SOS response). | 1. Sequence MMR Genes: Sequence mutS, mutL, and mutH to identify potential inactivating mutations. 2. Assess Spontaneous Mutation Rate: Perform a fluctuation analysis to determine the spontaneous mutation rate to an easily selectable phenotype (e.g., rifampicin resistance). A high spontaneous mutation rate is indicative of an MMR defect. |
| Inconsistent Results in MNNG Survival Assays | 1. Variability in MNNG stock solution activity. 2. Inconsistent growth phase of bacterial cultures. 3. Plate-to-plate variability in MNNG concentration. | 1. Prepare Fresh MNNG Stocks: MNNG solutions can degrade over time. Prepare fresh stocks in an appropriate solvent (e.g., DMSO) and store them protected from light at -20°C. 2. Standardize Culture Growth: Always start experiments with cultures in the same growth phase (e.g., mid-log phase) as stationary phase cells can exhibit increased stress resistance. [20]3. Ensure Homogeneous MNNG Distribution in Agar: When preparing MNNG plates, ensure the agar has cooled sufficiently before adding the MNNG to prevent degradation, and mix thoroughly before pouring. |
Frequently Asked Questions (FAQs)
Q1: My E. coli strain has become resistant to MNNG. What is the first thing I should check?
A1: The first and most likely culprit is the adaptive response. A simple initial experiment is to pre-treat your resistant strain and a sensitive control with a very low, non-lethal dose of MNNG. If the resistant strain shows no further increase in survival upon a subsequent high-dose challenge, while the sensitive strain does, it suggests the adaptive response in the resistant strain may already be constitutively active.
Q2: Can I reverse MNNG resistance in my E. coli strain?
A2: In some cases, yes. If resistance is due to a single point mutation in a regulatory gene (e.g., a repressor of the adaptive response), it may be possible to revert this mutation. However, if resistance is the result of multiple mutations in different pathways, reversion is unlikely. A more practical approach is to identify the resistance mechanism and use this knowledge to inform your future experiments, for example, by using a different mutagen or a strain with a defined genetic background.
Q3: Are there alternatives to MNNG for inducing mutations in E. coli?
A3: Yes, several other mutagens are available, each with a different mechanism of action. For example:
-
Ethyl methanesulfonate (EMS): Another alkylating agent that primarily causes G:C to A:T transitions.
-
UV radiation: Induces pyrimidine dimers, leading to a broader spectrum of mutations.
-
Transposon mutagenesis: A powerful method for generating random gene knockouts.
The choice of mutagen will depend on the specific goals of your experiment.
Q4: How does the growth medium affect MNNG sensitivity?
A4: The composition of the growth medium can influence MNNG sensitivity. For example, the presence of certain amino acids, like cysteine, can impact the intracellular thiol pool, which is necessary for MNNG activation. [3]It is crucial to use a consistent and defined medium for all MNNG-related experiments to ensure reproducibility.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of MNNG by Broth Microdilution
This protocol determines the lowest concentration of MNNG that inhibits visible growth of E. coli. [21][22] Materials:
-
E. coli strain(s) of interest
-
Luria-Bertani (LB) broth
-
MNNG stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Inoculate 5 mL of LB broth with a single colony of E. coli and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05 (which corresponds to ~1 x 10^8 CFU/mL). Further dilute this culture 1:100 in LB broth to achieve a final inoculum density of ~1 x 10^6 CFU/mL. [23]2. Prepare MNNG Dilutions: In a 96-well plate, create a two-fold serial dilution of MNNG.
-
Add 100 µL of LB broth to wells 2 through 12.
-
Add 200 µL of the desired starting concentration of MNNG (in LB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution to well 11. Discard 100 µL from well 11. Well 12 will serve as a no-MNNG growth control.
-
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well (1 through 12). The final volume in each well will be 200 µL, and the MNNG concentrations will be halved.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours without shaking.
-
Determine MIC: The MIC is the lowest concentration of MNNG at which no visible growth (turbidity) is observed. [23]
Protocol 2: MNNG Survival Assay
This assay quantifies the ability of an E. coli strain to survive exposure to MNNG.
Materials:
-
E. coli strain(s) of interest
-
LB broth and LB agar plates
-
MNNG stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Grow an overnight culture of E. coli in LB broth at 37°C. The next day, dilute the culture 1:100 in fresh LB and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
MNNG Treatment:
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cells in PBS to the original culture volume.
-
Add MNNG to the desired final concentration. An untreated control (with an equivalent volume of solvent) should be run in parallel.
-
Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
-
Plating for Survival:
-
Stop the reaction by diluting the cell suspension 1:100 in cold PBS.
-
Perform a 10-fold serial dilution of both the treated and untreated cell suspensions in PBS.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Calculate Survival: Count the colonies on the plates. The percent survival is calculated as: (CFU/mL of treated sample / CFU/mL of untreated sample) x 100.
Caption: Workflow for an MNNG Survival Assay.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of mutants of Escherichia coli with increased resistance to alkylating agents: mutants deficient in thiols and mutants constitutive for the adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repair of platinum-DNA lesions in E. coli by a pathway which does not recognize DNA damage caused by MNNG or UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of transversion mutations in Escherichia coli by N-methyl-N'-nitro-N-nitrosoguanidine is SOS dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA mismatch repair - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of DNA mismatch repair genes leads to acquisition of antibiotic resistance independent of secondary mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA mismatch repair and acquired cisplatin resistance in E. coli and human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide excision repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 15. Nucleotide excision repair: from E. coli to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SOS response - Wikipedia [en.wikipedia.org]
- 17. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Resistance to Nitrosoguanidine Killing and Mutagenesis in a DNA Gyrase Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced resistance to nitrosoguanidine killing and mutagenesis in a DNA gyrase mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Survival guide: Escherichia coli in the stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EUCAST: MIC Determination [eucast.org]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guanidinium Group Stability in Aqueous Systems
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with guanidinium-containing molecules, such as arginine residues in peptides and proteins, or active pharmaceutical ingredients (APIs) featuring this functional group. Here, we address common questions and troubleshooting scenarios related to the stability of the guanidinium group under various pH conditions.
Part 1: Fundamental Principles & FAQs
This section covers the core chemical principles governing the stability and behavior of the guanidinium group.
Q1: What makes the guanidinium group so exceptionally stable?
The remarkable stability of the protonated guanidinium cation stems from its electronic structure. The positive charge is not localized on a single atom; instead, it is delocalized across the three nitrogen atoms through resonance.[1][2] This distribution of charge over a planar, symmetric Y-shaped structure results in a highly stable resonance hybrid.[1]
To visualize this, consider the contributing resonance structures:
Caption: Resonance delocalization in the guanidinium cation.
This efficient charge delocalization means that no single nitrogen atom bears the full positive charge, making the protonated form energetically favorable and a very weak acid (i.e., its conjugate acid is very strong).
Q2: What is the correct pKa of the arginine side chain? I've seen values from 12.5 to 13.8.
This is a critical point of confusion in the literature. For decades, a pKa value of ~12.5 was cited in textbooks and used in calculations.[2][3][4] However, this value originated from historical experiments that were challenging to perform accurately under highly alkaline conditions.[5]
More recent and precise studies using modern techniques like potentiometry and NMR spectroscopy have established the intrinsic pKa of the arginine guanidinium group to be 13.8 ± 0.1 .[5] This higher value is more consistent with the pKa of guanidine itself (pKaH of 13.6) and better explains the observed behavior of arginine in biological systems.[1][5]
Key Takeaway for Researchers: For all practical purposes in experimental design and data interpretation, you should consider the guanidinium group of arginine to be permanently protonated and positively charged under all physiological conditions and even in moderately basic solutions (e.g., pH 10-11).[4][5]
Q3: How does the protonation state of the guanidinium group change with pH?
Due to its extremely high pKa of ~13.8, the guanidinium group exists almost exclusively in its protonated, positively charged form across a vast pH range.[1] Significant deprotonation to the neutral guanidine base only begins to occur at extremely high pH values, well above typical physiological or formulation conditions.[4]
The equilibrium is heavily skewed towards the protonated state as illustrated below:
Caption: pH-dependent equilibrium of the guanidinium group.
Part 2: Troubleshooting Experimental & Formulation Issues
This section addresses specific problems that may arise during experiments or formulation development.
Q4: My arginine-containing peptide is aggregating at pH 9. Is the guanidinium group degrading or losing its charge?
It is highly improbable that the guanidinium group is the source of instability at pH 9. With a pKa of 13.8, it remains fully protonated and stable.[3][5] The instability is likely due to other factors:
-
Deprotonation of Other Residues: The α-amino group of the N-terminus or the ε-amino group of lysine (pKa ~10.5) will start to lose their positive charge around this pH. This change in the overall charge landscape of the peptide can alter electrostatic interactions, leading to aggregation.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues are highly susceptible to deamidation at neutral to alkaline pH, introducing a negative charge and potentially altering structure and promoting aggregation.
-
Cysteine Oxidation: Cysteine residues can be more readily oxidized to form disulfide bridges at slightly alkaline pH, which can lead to covalent aggregation.
Troubleshooting Action:
-
Analyze the peptide sequence for labile residues like Asn, Gln, or Cys.
-
Use analytical techniques like ion-exchange chromatography or mass spectrometry to detect changes in charge or mass that would indicate deamidation or oxidation.
-
Conclude that the guanidinium group is not the root cause of instability at this pH.
Q5: I'm getting inconsistent results using an L-arginine stock solution that is several weeks old. Why?
While L-arginine is quite stable, its aqueous solutions can present issues over time.[6]
-
Problem: An unbuffered aqueous solution of L-arginine is alkaline. Upon standing, it will absorb atmospheric carbon dioxide (CO₂).
-
Causality: The absorbed CO₂ forms carbonic acid, which neutralizes the arginine, causing the pH of your stock solution to drift downwards over time. This pH shift can significantly impact experiments that are sensitive to pH, such as nanoparticle synthesis or protein formulation buffers.[6]
-
Solution: For consistent results, it is best practice to prepare fresh L-arginine solutions. If a solution must be stored, it should be in a well-sealed container, preferably buffered to maintain a constant pH, and stored for less than a month.[6]
Q6: My guanidinium-based drug is degrading in a formulation at pH 11. What is the likely degradation pathway?
While the guanidinium group is robust, it is not indestructible. It can undergo slow degradation under sufficiently basic conditions (typically pH > 10).[7]
-
Mechanism: The primary degradation pathway under strongly basic conditions is hydrolysis. The central carbon atom is susceptible to nucleophilic attack by hydroxide ions.
-
Products: Base-catalyzed hydrolysis has been shown to produce gaseous products, specifically nitrous oxide (N₂O) and ammonia (NH₃).[7] This contrasts with acidic degradation, which requires a large excess of concentrated acid and is not typically relevant in formulation contexts.[7]
Caption: Simplified alkaline degradation pathway for guanidinium.
Troubleshooting Action:
-
Confirm the degradation using a stability-indicating analytical method (e.g., HPLC).
-
Use mass spectrometry to identify degradation products consistent with hydrolysis.
-
If confirmed, the primary solution is to reformulate the drug product at a lower pH where the guanidinium group is stable.
Part 3: Protocols and Methodologies
Protocol 1: pH-Dependent Stability Study of a Guanidinium-Containing Compound
This protocol outlines a general workflow to assess the stability of your compound across a range of pH values.
1. Buffer Preparation:
- Prepare a series of buffers covering the desired pH range (e.g., pH 4 to pH 12).
- Use buffer systems with appropriate pKa values for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-10, CAPS for pH 10-11).
- Crucial Note: High concentrations of guanidinium salts can interfere with standard glass electrode pH measurements. For highly concentrated solutions (>1M), a correction factor may be needed to determine the true pH.[8]
2. Sample Preparation and Incubation:
- Dissolve the compound in each buffer to the target concentration.
- Filter-sterilize each solution to prevent microbial degradation.
- Divide each solution into aliquots for different time points (e.g., T=0, 1 week, 2 weeks, 1 month).
- Incubate the aliquots at a controlled, stressed temperature (e.g., 40°C or 50°C) to accelerate potential degradation. Include a control set at 4°C.
3. Sample Analysis:
- At each time point, retrieve the samples.
- Analyze the samples using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection).
- Quantify the remaining parent compound and look for the appearance of new peaks, which would indicate degradation products.
4. Data Interpretation:
- Plot the percentage of the remaining parent compound against time for each pH.
- Determine the degradation rate at each pH. This will clearly define the pH range in which your compound is stable.
Protocol 2: Recommended Storage and Handling of Guanidinium Compound Solutions
To ensure the long-term integrity of stock solutions:
-
Use Buffered Systems: Whenever possible, dissolve guanidinium compounds in a buffer at a pH where they are known to be stable (typically pH 4-8).[6]
-
Use High-Purity Water: Use purified water (e.g., Milli-Q or WFI) to minimize contaminants.
-
Sterile Filtration: Pass the solution through a 0.22 µm filter into a sterile container to remove bacteria.
-
Seal Tightly: To prevent absorption of atmospheric CO₂, use containers with tight-fitting caps. For highly sensitive, long-term storage, overlaying the solution with an inert gas like argon or nitrogen can be beneficial.
-
Store Cold: Store solutions at 2-8°C to slow down any potential chemical degradation and inhibit microbial growth. Avoid freeze-thaw cycles unless the compound's stability under these conditions has been verified.
Part 4: Data Summaries & Advanced Topics
Table 1: pKa Values of Guanidinium and Related Groups
| Compound/Group | pKa (of Conjugate Acid) | Source |
| Guanidine | 13.6 | [1] |
| Arginine Side Chain | 13.8 ± 0.1 | [5] |
| N-methyl guanidine | 13.4 | [5] |
| Historical Arginine Value | ~12.5 | [2][3] |
Q7: How do different counter-ions (chloride vs. sulfate) affect the behavior of guanidinium salts?
The counter-ion paired with the guanidinium cation dramatically influences its effect on macromolecules like proteins. This is not a matter of guanidinium stability but of its function as an excipient.
-
Guanidinium Chloride (GdnHCl): Chloride is a chaotropic ("disorder-making") ion. GdnHCl is a powerful protein denaturant because both the guanidinium cation and the chloride anion interact favorably with the protein backbone, disrupting the hydrogen bond network that holds the protein in its native state.[1][9]
-
Guanidinium Sulfate: Sulfate is a kosmotropic ("order-making") ion. It is strongly hydrated and tends to be excluded from the protein surface. This exclusion effect forces the protein to adopt a more compact conformation, thus acting as a protein stabilizer.[9]
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis for the Modern Researcher: 1-Carbamimidoyl-2-methylguanidine (Metformin) vs. Phenformin
Introduction: A Tale of Two Biguanides
The biguanide class of drugs represents a fascinating chapter in pharmacological history, evolving from herbal remedies to cornerstone therapies for metabolic disease and promising candidates in oncology. This guide provides an in-depth comparative analysis of two prominent members of this class: 1-carbamimidoyl-2-methylguanidine, universally known as metformin, and phenformin. While metformin stands as a first-line therapy for type 2 diabetes worldwide, phenformin was largely withdrawn from clinical use due to a high incidence of lactic acidosis.[1][2] Despite this, the potent biological activity of phenformin has spurred renewed interest in its potential as an anticancer agent, making a direct comparison with the well-established metformin more relevant than ever for the research community.[1][3]
This document will delve into the structural nuances, divergent mechanisms of action, and comparative efficacy of these two molecules, supported by experimental data and detailed protocols to empower researchers in their own investigations.
I. Structural and Physicochemical Properties: More Than Just a Side Chain
At their core, both metformin and phenformin are biguanides, but their distinct side chains dramatically influence their physicochemical properties and, consequently, their pharmacological behavior.
| Property | This compound (Metformin) | Phenformin | Reference(s) |
| IUPAC Name | 3-(diaminomethylidene)-1,1-dimethylguanidine | 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine | [4], [PubChem CID: 8249] |
| Molecular Formula | C4H11N5 | C10H15N5 | [4], [PubChem CID: 8249] |
| Molecular Weight | 129.16 g/mol | 205.26 g/mol | [4], [PubChem CID: 8249] |
| Key Structural Difference | Two methyl groups | A phenylethyl group | [5],[2] |
| Lipophilicity | Hydrophilic | More lipophilic and hydrophobic | [3], [PubChem CID: 8249] |
| Cellular Uptake | Requires organic cation transporters (OCTs) | Can pass through cellular membranes uninhibited | [3] |
The seemingly minor substitution of two methyl groups in metformin with a phenylethyl group in phenformin results in a significant increase in lipophilicity. This fundamental difference dictates how the drugs interact with cellular membranes and is a key determinant of their differing potencies and safety profiles.[3]
II. Mechanism of Action: A Shared Path with Divergent Potency
Both metformin and phenformin exert their primary effects through the inhibition of mitochondrial respiratory chain complex I.[6] This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[7][8] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of anabolic processes (like gluconeogenesis) and the stimulation of catabolic processes to restore cellular energy balance.
However, the potency of this inhibition differs significantly between the two compounds. Phenformin is a much more potent inhibitor of mitochondrial complex I than metformin.[9] This heightened potency is attributed to its greater lipophilicity, allowing it to accumulate more readily within the mitochondria.[3]
III. Comparative Efficacy and Potency: In Vitro and In Vivo Evidence
Experimental data consistently demonstrates phenformin's superior potency over metformin in various biological assays.
In Vitro Proliferation Assays
Studies across multiple cancer cell lines have shown that phenformin inhibits cell proliferation at significantly lower concentrations than metformin. For instance, in a model of HPV+ head and neck cancer, the EC50 of phenformin for inducing cell death was 840 times lower than that of metformin.[10] Similar disparities in potency have been observed in melanoma, breast, colon, lung, and prostate cancer cell lines.[11]
| Cell Line | Cancer Type | Phenformin EC50 | Metformin EC50 | Fold Difference (Metformin/Phenformin) | Reference(s) |
| E6E7Ras | Head and Neck | 0.6 µM | 504 µM | 840 | [11] |
| B16F10 | Melanoma | - | - | 15,200,000 | [11] |
| MCF7 | Breast Cancer | - | - | 448 | [11] |
| CT26 | Colon Cancer | - | - | 67 | [11] |
| A549 | Lung Cancer | - | - | 26 | [11] |
| DU145 | Prostate Cancer | - | - | 25 | [11] |
In Vivo Animal Studies
The enhanced potency of phenformin is also evident in preclinical animal models of cancer. In a syngeneic graft model of ErbB2-overexpressing breast cancer, phenformin treatment (30 mg/kg/day) significantly inhibited tumor growth.[12] Similarly, in an orthotopic mouse model of serous ovarian cancer, phenformin treatment (2mg/kg/day, intraperitoneal) led to a profound inhibition of tumor growth.[9] While metformin has also demonstrated anti-tumor effects in vivo, these effects are often observed at higher doses. For example, in a xenograft model of oral squamous cell carcinoma, metformin administered orally at 200 µg/ml significantly decreased tumor growth.[13] In lung cancer models, metformin has been shown to inhibit tumor growth at doses of 250 mg/kg/day.[14]
IV. The Critical Difference: Safety and the Risk of Lactic Acidosis
The primary reason for phenformin's withdrawal from most markets was its association with a significantly higher risk of lactic acidosis, a rare but potentially fatal metabolic complication.[1][2] The incidence of phenformin-associated lactic acidosis was estimated to be 40-60 cases per 100,000 patient-years.[2] In contrast, the incidence of lactic acidosis with metformin is much lower, estimated at 2.4-9 cases per 100,000 patient-years.[2]
This difference in risk is attributed to the distinct pharmacokinetic properties of the two drugs, stemming from their differences in lipophilicity. Phenformin's higher lipophilicity leads to more extensive tissue distribution and a longer half-life, increasing the likelihood of accumulation, particularly in patients with renal impairment, and subsequent over-inhibition of mitochondrial respiration, leading to a surge in lactate production.[15] Metformin, being more hydrophilic, is less prone to accumulation and is primarily excreted unchanged by the kidneys.[5]
V. Experimental Protocols for Comparative Analysis
For researchers aiming to conduct their own comparative studies, the following are detailed protocols for key assays to evaluate the biological effects of metformin and phenformin.
A. Mitochondrial Respiration Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on mitochondrial complex I.
Workflow:
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissue (e.g., liver, muscle) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Assay Buffer: Suspend isolated mitochondria in a respiration buffer (e.g., MiR05).
-
Substrate Addition: Add substrates for complex I-linked respiration, such as pyruvate and malate.
-
State 3 Respiration: Initiate state 3 respiration (ADP-stimulated) by adding a saturating concentration of ADP.
-
Compound Titration: After a stable oxygen consumption rate (OCR) is established, perform a stepwise titration of metformin or phenformin to determine the concentration-dependent inhibition of complex I-mediated respiration.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of state 3 respiration.
B. AMPK Activation Assay (Western Blot)
This assay determines the extent to which the compounds activate AMPK by measuring the phosphorylation of its catalytic subunit.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, myotubes, cancer cell lines) and treat with varying concentrations of metformin or phenformin for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα at Thr172).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in AMPK phosphorylation.[16][17]
C. Glucose Uptake Assay in Adipocytes
This assay measures the ability of the compounds to stimulate glucose uptake in insulin-sensitive cells like adipocytes.
Protocol:
-
Adipocyte Differentiation: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.[18]
-
Serum Starvation: Serum-starve the mature adipocytes to reduce basal glucose uptake.
-
Compound Treatment: Treat the cells with metformin or phenformin, with or without insulin, for a specified time.
-
Glucose Uptake: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 2-NBDG) for a short period.[18][19]
-
Lysis and Measurement:
-
For radiolabeled glucose, lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Quantify the increase in glucose uptake relative to untreated control cells.
VI. Conclusion and Future Perspectives
The comparative analysis of this compound (metformin) and phenformin reveals a classic pharmacological trade-off between potency and safety. Phenformin's superior potency, driven by its lipophilic nature, makes it a compelling candidate for indications requiring robust target engagement, such as oncology.[3] However, this same property underlies its higher risk of lactic acidosis, a significant clinical hurdle.[2] Metformin, with its well-established safety profile, remains the benchmark biguanide for metabolic diseases.[6]
For researchers, the choice between these two molecules depends on the specific research question. Phenformin serves as a powerful tool to probe the maximal effects of mitochondrial complex I inhibition, while metformin offers a clinically relevant model for studying the therapeutic effects of biguanides. Future research may focus on developing novel biguanides that retain the potency of phenformin while incorporating the favorable safety profile of metformin, potentially through targeted delivery systems or structural modifications that optimize cellular uptake and minimize systemic exposure.
VII. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phenformin and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Validating the Anti-Tumor Effects of 1-Carbamimidoyl-2-Methylguanidine (Metformin)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-tumor effects of 1-carbamimidoyl-2-methylguanidine, a compound widely known as Metformin. As the world's most prescribed oral hypoglycemic agent, Metformin's potential as an anti-cancer therapeutic has garnered significant interest.[1][2] This document moves beyond theoretical discussion to provide actionable, detailed protocols for a head-to-head comparison against a conventional cytotoxic agent, Doxorubicin, thereby offering a clear perspective on its unique mechanistic profile.
Our approach is grounded in a logical progression from broad cellular effects to specific mechanistic inquiries, ensuring that each experimental step provides a foundation for the next. We will explore the critical signaling pathways, provide step-by-step protocols for essential in vitro and in vivo assays, and present data in a clear, comparative format.
Section 1: Compound Profiles and Mechanisms of Action
A fundamental understanding of the compounds is crucial for designing meaningful experiments and interpreting results. The stark contrast in the mechanisms of Metformin and Doxorubicin makes them excellent candidates for a comparative study, highlighting different strategies for combating cancer.
Investigational Compound: this compound (Metformin)
Metformin is a biguanide that exerts its anti-tumor effects primarily by modulating cellular energy metabolism.[3] Unlike traditional chemotherapeutics that directly target DNA or cell division machinery, Metformin's action is more subtle and multifaceted.
-
Primary Mechanism : The principal anti-cancer action of Metformin involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4] Metformin is believed to inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[5][6] This energy stress activates AMPK.
-
Downstream Effects : Activated AMPK initiates a cascade of events that are generally unfavorable for cancer cell growth:
-
Inhibition of mTOR Pathway : AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mechanistic Target of Rapamycin (mTOR).[1][7] The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis, and its inhibition is a key aspect of Metformin's anti-proliferative effect.[8][9]
-
Cell Cycle Arrest : Metformin can induce cell cycle arrest, often in the G0/G1 phase, by down-regulating key proteins like cyclin D1.[5]
-
Insulin-Dependent Effects : In the context of a whole organism, Metformin reduces circulating insulin and insulin-like growth factor 1 (IGF-1) levels, which are potent drivers of tumor growth.[5][10]
-
Reference Compound: Doxorubicin
Doxorubicin is an anthracycline antibiotic and a widely used, potent chemotherapeutic agent. Its mechanism is direct and cytotoxic.
-
Primary Mechanism : Doxorubicin intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and generating free radicals. This leads to double-strand breaks in DNA, halting replication and transcription and ultimately triggering apoptotic cell death.
The following diagram illustrates the primary signaling pathway targeted by Metformin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of AMPK Activators: 1-Carbamimidoyl-2-methylguanidine vs. Other Potent Modulators
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide an in-depth, objective comparison of 1-carbamimidoyl-2-methylguanidine, more commonly known as metformin, against other prevalent AMP-activated protein kinase (AMPK) activators. This document moves beyond a simple cataloging of compounds to offer a nuanced analysis of their mechanisms, supported by experimental data, to empower researchers in making informed decisions for their specific experimental contexts. The focus is on the "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in your research.
The Centrality of AMPK in Cellular Energy Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] This heterotrimeric enzyme, comprising a catalytic α subunit and regulatory β and γ subunits, is activated during periods of energetic stress, characterized by an increased cellular AMP:ATP ratio.[1][3][4] Once activated, AMPK orchestrates a metabolic switch, curtailing anabolic processes that consume ATP while stimulating catabolic pathways to replenish cellular energy reserves.[5] This pivotal role in maintaining energy balance has positioned AMPK as a prime therapeutic target for a myriad of metabolic diseases, including type 2 diabetes, obesity, and cancer.[6]
Diverse Mechanisms of AMPK Activation
The landscape of AMPK activators is diverse, with compounds exerting their effects through distinct molecular mechanisms. A fundamental understanding of these differences is critical for interpreting experimental outcomes.
-
Indirect Activation via Mitochondrial Inhibition: A prominent class of activators, including the biguanides metformin and phenformin, function by inhibiting Complex I of the mitochondrial respiratory chain.[3][4][7][8] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn allosterically activates AMPK.[3][4]
-
Direct Allosteric Activation: Some compounds bypass the need for cellular energy stress by directly binding to the AMPK complex and inducing a conformational change that promotes its activation. AICAR, an adenosine analog, is intracellularly converted to ZMP, which mimics the effect of AMP by binding to the γ-subunit.[1][9][10] More specific direct activators, such as A-769662 and salicylate, bind to the β-subunit, allosterically activating the kinase and inhibiting its dephosphorylation.[11][12][13][14][15]
The following diagram illustrates these distinct activation pathways:
Figure 1. Mechanisms of action for various AMPK activators.
Comparative Performance of AMPK Activators
The choice of an AMPK activator should be a deliberate one, guided by the specific requirements of the experimental system. The following table provides a comparative overview of key performance metrics for commonly used activators.
| Activator | Mechanism of Action | Typical Working Concentration | Potency (EC50/Effective Concentration) | Key Advantages | Potential Disadvantages |
| This compound (Metformin) | Indirect: Inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[3][4][8] | 0.5 - 10 mM | Millimolar range in cell-based assays.[16] | Clinically relevant, well-characterized, inexpensive.[2][6][17] | Low potency, potential for AMPK-independent off-target effects.[18] |
| AICAR (Acadesine) | Direct: Intracellularly converted to ZMP, an AMP analog that allosterically activates AMPK.[1][9][10] | 0.5 - 2 mM | 0.5 - 2 mM in cell-based assays.[16] | Directly activates AMPK, bypassing mitochondrial effects.[9] | Can have off-target effects; uptake is dependent on nucleoside transporters.[10][19] |
| A-769662 | Direct: Allosterically activates AMPK by binding to the β1 subunit; also inhibits dephosphorylation.[11][13][14][15] | 1 - 10 µM | ~0.3 µM[11] | High potency and specificity for AMPK.[11][13][14] | Can have off-target effects at higher concentrations.[20] |
| Phenformin | Indirect: Potent inhibitor of mitochondrial complex I.[7][21] | 10 - 100 µM | More potent than metformin. | Higher potency compared to metformin.[7] | Higher risk of lactic acidosis; withdrawn from clinical use in many countries.[7][22] |
| Salicylate | Direct: Binds to the β1 subunit, causing allosteric activation and inhibiting dephosphorylation.[12][23][24] | 1 - 3 mM | 1 - 3 mM in plasma.[12] | Naturally derived with a long history of medicinal use.[25] | Low potency, potential for multiple off-target effects.[26] |
Foundational Experimental Protocol: Assessing AMPK Activation via Western Blotting
A cornerstone of research involving AMPK is the reliable measurement of its activation state. The phosphorylation of the α-subunit at Threonine 172 (Thr172) is a canonical marker of AMPK activation. The following protocol provides a robust methodology for assessing this, along with the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting.
Protocol: Western Blot Analysis of AMPK and ACC Phosphorylation
Objective: To quantitatively assess the activation of the AMPK signaling pathway in response to treatment with an AMPK activator.
Materials:
-
Cell culture reagents and appropriate cell line
-
AMPK activator of interest
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies: Phospho-AMPKα (Thr172), Total AMPKα, Phospho-ACC (Ser79), Total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency.[27] Prior to treatment, you may serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.[27] Treat cells with the desired concentrations of the AMPK activator and a vehicle control for the specified duration.
-
Cell Lysis: Place culture plates on ice and wash cells twice with ice-cold PBS.[27] Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.[27][28] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[27]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[27] Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[28] Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[28]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Blocking and Antibody Incubation: Block the membrane with 5% w/v BSA in TBST to minimize non-specific antibody binding, which is particularly important for phospho-protein detection.[28][29] Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in 5% BSA/TBST overnight at 4°C.[27][29]
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[29] After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[28]
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the initial antibodies and re-probed with antibodies for total AMPKα and β-actin.[27]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal for each sample.[27]
Experimental Workflow Diagram:
Figure 2. A step-by-step workflow for Western blot analysis of AMPK activation.
Conclusion: Selecting the Right Tool for the Job
The choice of an AMPK activator is a critical determinant of experimental outcomes. This compound (metformin) remains a valuable tool, particularly for studies aiming to recapitulate its clinical effects or when a well-characterized, indirect activator is desired. However, its low potency and potential for off-target effects necessitate careful consideration of dosage and controls. For investigations requiring rapid, potent, and more direct activation of AMPK, compounds like A-769662 offer a superior alternative. A thorough understanding of the distinct pharmacology of each activator, coupled with rigorous experimental validation, is essential for advancing our knowledge of AMPK-mediated cellular processes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. draxe.com [draxe.com]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. What are AMPK modulators and how do they work? [synapse.patsnap.com]
- 7. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK and Metformin: Shared Mechanisms: Wordmarks - Webflow Ecommerce website template [metformindaily.com]
- 9. bc9.co [bc9.co]
- 10. journals.physiology.org [journals.physiology.org]
- 11. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. stemcell.com [stemcell.com]
- 16. benchchem.com [benchchem.com]
- 17. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
- 19. usada.org [usada.org]
- 20. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Salicylate improves macrophage cholesterol homeostasis via activation of Ampk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
A Tale of Two Metabolic Inhibitors: Unraveling the Divergent Pharmacodynamics of CHS 828 and Methylglyoxal-bis(guanylhydrazone)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, targeting cellular metabolism has emerged as a promising strategy to exploit the unique vulnerabilities of malignant cells. Two compounds that exemplify this approach, albeit through distinct mechanisms, are CHS 828 and methylglyoxal-bis(guanylhydrazone) (MGBG). While both exhibit potent cytotoxic effects, a deeper dive into their pharmacodynamics reveals a fascinating divergence in their molecular targets and cellular consequences. This guide provides an in-depth comparison of CHS 828 and MGBG, offering insights into their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.
Introduction: Distinct Paths to Cellular Demise
CHS 828 (GMX1778) is a pyridyl cyanoguanidine that has garnered significant interest for its potent and selective inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical molecule for cellular energy metabolism and DNA repair.[1][2] By targeting this pathway, CHS 828 effectively starves cancer cells of the essential NAD+, triggering a metabolic crisis and subsequent cell death.[2]
Methylglyoxal-bis(guanylhydrazone) (MGBG) , on the other hand, is a long-standing chemotherapeutic agent known for its role as an inhibitor of polyamine biosynthesis.[3] Polyamines, such as spermidine and spermine, are polycationic molecules essential for cell growth, proliferation, and macromolecular synthesis. MGBG primarily targets S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine synthesis pathway.[3] Its structural similarity to polyamines allows it to interfere with their normal function, leading to a cytostatic or cytotoxic effect.
A head-to-head comparison of their cellular pharmacodynamics has revealed that despite some superficial similarities in inhibiting DNA and protein synthesis, their core mechanisms of action are fundamentally different.[4] The cytotoxic effects of MGBG can be rescued by the addition of exogenous polyamines, a phenomenon not observed with CHS 828, underscoring their distinct molecular targets.[4]
Mechanism of Action: A Fork in the Metabolic Road
The pharmacodynamic differences between CHS 828 and MGBG are rooted in the distinct metabolic pathways they inhibit.
CHS 828: Inducing NAD+ Famine
CHS 828 acts as a competitive inhibitor of NAMPT, effectively blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial precursor to NAD+.[1] This leads to a rapid depletion of intracellular NAD+ levels.[2] The consequences of this NAD+ depletion are multifaceted and catastrophic for cancer cells:
-
Metabolic Collapse: NAD+ is an essential cofactor for numerous dehydrogenases involved in glycolysis and the citric acid cycle. Its depletion cripples cellular ATP production, leading to a severe energy crisis.
-
Impaired DNA Repair: NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Reduced NAD+ levels compromise the cell's ability to repair DNA, leading to the accumulation of genomic instability.
-
Induction of Apoptosis: The combination of metabolic stress and DNA damage ultimately triggers programmed cell death, or apoptosis.[5][6]
MGBG: Disrupting Polyamine Homeostasis
MGBG's primary target is AdoMetDC, an enzyme that catalyzes the decarboxylation of S-adenosylmethionine (SAM), a critical step in the synthesis of spermidine and spermine. By competitively inhibiting AdoMetDC, MGBG leads to a depletion of these vital polyamines.[3] The cellular consequences of polyamine depletion include:
-
Inhibition of Cell Proliferation: Polyamines are intimately involved in cell cycle progression and proliferation. Their absence leads to cell growth arrest.
-
Disruption of Macromolecular Synthesis: Polyamines play a role in stabilizing nucleic acid structures and are required for efficient protein synthesis. Their depletion can impair these fundamental processes.[7]
-
Induction of Apoptosis: In some cellular contexts, severe polyamine depletion can trigger apoptosis.
Comparative Efficacy: In Vitro and In Vivo Evidence
The distinct mechanisms of CHS 828 and MGBG translate into different efficacy profiles in preclinical models.
In Vitro Cytotoxicity
Both CHS 828 and MGBG demonstrate potent cytotoxic activity against a range of cancer cell lines. However, their potency can vary depending on the cellular context.
| Compound | Target | Representative IC50 Values | Cell Lines | Reference |
| CHS 828 | NAMPT | 0.01 - 0.3 µM | Human Myeloma Cell Lines | [8] |
| < 25 nM (enzymatic assay) | N/A | [9] | ||
| MGBG | AdoMetDC | 10 - 50 µM | Breast, Pancreatic, Hepatocellular Carcinoma | [9] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. This table provides a general comparison.
In Vivo Antitumor Activity
Both compounds have demonstrated antitumor efficacy in animal models, though the specifics of the models and dosing regimens often differ.
CHS 828: In vivo studies using human tumor xenografts in nude mice have shown that oral administration of CHS 828 can inhibit tumor growth and even cause tumor regression.[10] For example, in a study with human neuroendocrine tumors xenografted in nude mice, peroral CHS 828 showed marked antitumoral activity.[10] Another study using a hollow fiber model in rats demonstrated high cytotoxic activity of CHS 828 against primary human tumor cells.[8][11]
MGBG: MGBG has also shown antitumor effects in animal models. In a study using BALB/c nude mice xenoplanted with human gastric cancer, intraperitoneal administration of MGBG resulted in significant antitumor effects.[3] It has also been used in combination therapies, where it can enhance the efficacy of other chemotherapeutic agents.
Experimental Protocols for Pharmacodynamic Evaluation
To rigorously compare the pharmacodynamics of CHS 828 and MGBG, a series of well-defined experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHS 828 or MGBG for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Treat cells with CHS 828 or MGBG for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Implant human cancer cells (e.g., subcutaneously or orthotopically) into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer CHS 828 (e.g., orally) or MGBG (e.g., intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion: Divergent Strategies for a Common Goal
CHS 828 and MGBG, while both potent anticancer agents, exemplify the diversity of strategies available for targeting cancer metabolism. CHS 828's targeted inhibition of NAMPT and the subsequent NAD+ depletion represents a more modern and specific approach, exploiting the high energy demands of cancer cells. MGBG, with its broader impact on polyamine synthesis, has a longer clinical history but also a different toxicity profile.
Understanding the distinct pharmacodynamics of these and other metabolic inhibitors is paramount for the rational design of novel cancer therapies, the development of effective combination strategies, and the identification of predictive biomarkers to guide patient selection. The experimental frameworks provided here offer a robust starting point for researchers to further dissect the intricate interplay between these compounds and the complex metabolic networks of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antitumor effects of polyamine synthesis inhibitors based on major premise of treatment for human malignant tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanoguanidine CHS 828 induces programmed cell death with apoptotic features in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiparametric evaluation of apoptosis: effects of standard cytotoxic agents and the cyanoguanidine CHS 828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine depletion results in impairment of polyribosome formation and protein synthesis before onset of DNA synthesis in mitogen-activated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-carbamimidoyl-2-methylguanidine (Metformin)
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-carbamimidoyl-2-methylguanidine, a compound widely known in the pharmaceutical industry as Metformin.[1][2] As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench; it includes the safe management and disposal of the chemical entities we handle. Improper disposal of pharmaceutical compounds like Metformin can have significant environmental consequences and may violate federal and local regulations.[3][4] This document is designed to be your preferred source for laboratory safety and chemical handling, grounding every recommendation in scientific integrity and regulatory compliance.
Foundational Knowledge: Chemical Identity and Regulatory Oversight
This compound, or Metformin, is a biguanide derivative primarily used as an antihyperglycemic agent.[1][2] Unlike many compounds that are metabolized by the body, Metformin is largely excreted unchanged.[5][6] This property is a key reason for its detection in wastewater and surface waters, making its proper disposal a critical environmental concern.[5][7][8]
The disposal of pharmaceutical waste in the United States is governed by a framework of regulations primarily enforced by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[3][9][10][11] The foundational regulation is the Resource Conservation and Recovery Act (RCRA) , which provides the EPA with the authority to control hazardous waste from its creation to its disposal.[10][11][12]
While Metformin itself is not explicitly listed as an RCRA hazardous waste, facilities are responsible for determining if their specific waste stream exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[9][12] State and local regulations may also be more stringent than federal laws.[3] Therefore, the most prudent and compliant approach is to manage all pharmaceutical research waste through a licensed professional waste management service.
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, ensuring personal and environmental safety is paramount. A thorough risk assessment should be conducted based on the compound's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Handling this compound in its pure, solid form requires adherence to standard laboratory safety protocols to prevent skin and eye irritation.[13][14]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects against accidental splashes or aerosolized dust that can cause serious eye irritation.[13][14] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause skin irritation.[13][15] |
| Body Protection | A lab coat or disposable coveralls. | Protects skin and personal clothing from contamination.[13][16] |
| Respiratory | Not typically required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the compound, which is a potential route of exposure.[13][17] |
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[13][14] An eyewash station and safety shower should be readily accessible.[13][14]
Disposal Decision Workflow
The following workflow provides a logical pathway for the compliant disposal of this compound from a research or laboratory setting. The overarching principle is to prevent its entry into the public sewer system and landfills.
Step-by-Step Disposal Protocol
This protocol details the actions required to prepare waste containing this compound for collection by a licensed waste disposal service. This is the most authoritative and environmentally sound method.[9][10]
Objective: To safely accumulate and store chemical waste in compliance with EPA and local regulations pending pickup.
Materials:
-
Appropriate PPE (see Table above)
-
Designated, leak-proof, and sealable waste container (e.g., HDPE drum or pail)
-
Waste label
Procedure:
-
Don PPE: Before handling any waste, put on your required Personal Protective Equipment.
-
Collect Waste: Gather all materials contaminated with this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty stock bottles (triple-rinse if required by your facility's EHS protocol, collecting the rinsate as chemical waste).
-
-
Contain Waste: Place all collected materials into the designated waste container.[14] Ensure the container is compatible with the chemical and will not degrade.
-
Seal and Label: Securely close the container. Affix a completed waste label. Proper labeling is a critical compliance point.
Table 2: Minimum Waste Container Labeling Requirements
| Label Field | Information Required | Purpose |
| Generator Name/Address | Your institution's name and address. | Identifies the source of the waste as required by RCRA.[11] |
| Waste Name | "this compound Waste" or "Metformin Waste". Include major components. | Clearly identifies the contents for safe handling and disposal. |
| Hazard Characteristics | Indicate if the waste is considered hazardous (e.g., Toxic, Irritant). | Communicates potential dangers to handlers. |
| Accumulation Start Date | The date the first item of waste was placed in the container. | Tracks accumulation time to ensure compliance with storage time limits. |
-
Store Appropriately: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Environmental Health & Safety (EHS) department.
-
Schedule Pickup: Coordinate with your EHS department or designated personnel to schedule a pickup by the facility's contracted hazardous waste vendor.
The Rationale: Environmental and Public Health Imperatives
The stringent protocols for pharmaceutical disposal are rooted in clear scientific evidence of environmental impact.
-
Environmental Persistence: As an emerging pollutant, Metformin is frequently detected in wastewater effluent and surface waters globally because it is not effectively removed by standard wastewater treatment processes.[4][7]
-
Ecological Impact: Studies have shown that the presence of Metformin in aquatic environments can have adverse effects on fish and other organisms, including potential endocrine disruption and reproductive issues.[5][8]
-
Public Health: While the risk from trace amounts in drinking water is currently considered low, the precautionary principle dictates that we minimize the introduction of any pharmaceutical into the water supply.[5] Prohibiting sewer disposal is the primary mechanism for achieving this.[10]
By adhering to these disposal procedures, you are not only ensuring regulatory compliance but are also acting as a responsible steward of the environment and a guardian of public health. This commitment to best practices is a hallmark of scientific excellence.
References
- 1. scbt.com [scbt.com]
- 2. hmdb.ca [hmdb.ca]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Environmental Effects of Metformin Use | Research Computing [rc.umn.edu]
- 5. carexcanada.ca [carexcanada.ca]
- 6. Disposition of metformin (N,N-dimethylbiguanide) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin as an emerging concern in wastewater: Occurrence, analysis and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin as an Emerging Pollutant in the Aquatic Environment: Occurrence, Analysis, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. danielshealth.com [danielshealth.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 1-Carbamimidoyl-2-Methylguanidine: A Framework for Safety and Operational Excellence
As researchers dedicated to advancing scientific frontiers, our commitment to safety is as paramount as our pursuit of discovery. The handling of specialized chemical reagents demands a meticulous and informed approach. This guide provides a comprehensive framework for the safe handling of 1-carbamimidoyl-2-methylguanidine, a biguanide compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not available at the time of this writing, the procedural guidance herein is synthesized from established safety protocols for closely related guanidine compounds. It is imperative to always consult the specific SDS provided by your supplier before commencing any work.
The guanidine group is known to present several hazards, including the potential for skin and eye irritation, and can be harmful if ingested or inhaled[1][2][3]. Therefore, a robust safety plan is not merely a recommendation but a necessity for protecting personnel and ensuring the integrity of research.
Core Principles of Chemical Safety: Beyond PPE
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety culture in the hierarchy of controls. PPE is the final line of defense. The most effective safety strategies involve:
-
Engineering Controls : These are changes to the work environment to reduce hazards. For this compound, this primarily involves working within a certified chemical fume hood to minimize inhalation exposure, especially when handling the substance as a powder[1][4][5]. Ensure that an emergency eyewash station and safety shower are readily accessible[1][6][7].
-
Administrative Controls : These are procedural changes to reduce exposure. This includes minimizing the quantity of the chemical used, restricting access to authorized personnel, and providing thorough training on handling protocols.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to mitigate the risks associated with guanidine compounds. The following recommendations are based on the known hazards of this chemical class.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Rationale: Guanidine compounds can cause serious eye irritation[8][9][10]. Safety goggles are essential to protect against dust particles and splashes. A face shield should be worn over the goggles to offer an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing[1][2]. |
| Hand Protection | Chemical-Resistant Gloves | Rationale: Direct skin contact can lead to irritation[8][9][11]. Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including corrosive bases like guanidine[1][3][12]. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact[1]. |
| Body Protection | Laboratory Coat or Disposable Gown | Rationale: A lab coat or gown is mandatory to protect skin and personal clothing from contamination[1][6][7]. For tasks with a significant splash hazard, an impervious chemical apron should be worn over the lab coat[6]. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Rationale: Inhalation of dusts must be avoided[7][8][12]. While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required when handling the powder outside of a fume hood, during large-scale transfers, or when dust generation is likely[2][5]. The specific type of respirator should be determined by a workplace exposure assessment. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent contamination.
Preparation
-
Designate the Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered[1].
-
Verify Emergency Equipment: Confirm that a calibrated fire extinguisher, spill kit, and functional eyewash station and safety shower are immediately accessible[1][6].
-
Assemble Materials: Have all necessary equipment, including non-sparking tools like spatulas for solid transfer, within the designated area before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
Handling Procedure
-
Minimize Dust: When handling the solid form, use tools like a spatula or scoop to transfer the powder. Avoid pouring, which can generate airborne dust[1][8].
-
Maintain Containment: Keep containers of this compound tightly closed when not in use[1][6][12].
-
Avoid Contact: Be meticulous in avoiding contact with skin, eyes, and clothing[12]. Do not breathe in dust[6][12].
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking[6][12][13].
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Spill and Disposal Plan
Accidents can happen, but a prepared response minimizes risk.
Spill Response
-
Evacuate and Notify: For large spills, evacuate the immediate area and notify your laboratory supervisor and Environmental Health & Safety (EHS) department[4].
-
Containment: For small, manageable spills, and only if it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, earth) from a spill kit. Avoid creating dust[1][4].
-
Cleanup: While wearing appropriate PPE, carefully scoop or sweep up the spilled material and place it into a labeled, sealed hazardous waste container[1][4].
Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance[1].
-
Waste Segregation: Collect all waste materials, including contaminated PPE and absorbent materials, in a labeled, sealed hazardous waste container[1][4]. Do not mix with other waste streams unless directed by your institution's EHS department.
-
Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound") and any associated hazard warnings.
-
EHS Coordination: The final step is to coordinate with your institution's EHS department for pickup and disposal. Always follow all institutional, local, state, and federal regulations for hazardous waste disposal[1][4].
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability—not only in your results but in your commitment to a safe and responsible research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnnl.gov [pnnl.gov]
- 4. benchchem.com [benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Methylguanidine hydrochloride | C2H8ClN3 | CID 146724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
